Mal-PEG8-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O14/c30-23-1-2-24(31)28(23)6-8-36-10-12-38-14-16-40-18-20-42-22-21-41-19-17-39-15-13-37-11-9-35-7-5-27(34)43-29-25(32)3-4-26(29)33/h1-2H,3-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKBMZPIICCZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Mal-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and effective conjugates for therapeutic and diagnostic applications. The Mal-PEG8-NHS ester has emerged as a versatile and powerful heterobifunctional crosslinker, offering a strategic balance of reactivity, specificity, and favorable physicochemical properties. This in-depth technical guide elucidates the core mechanism of action of this compound, providing a comprehensive resource for its application in drug development and research.
Core Mechanism of Action: A Tale of Two Ends
The functionality of this compound is rooted in its three distinct components: a maleimide group, a discrete eight-unit polyethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifecta of chemical entities allows for the sequential and specific conjugation of two different biomolecules, typically targeting thiol and amine residues, respectively.
The Maleimide-Thiol Reaction: A Specific and Efficient Covalent Bond
The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[1] This results in the formation of a stable thioether bond, covalently linking the target molecule to the PEG spacer.[1][2]
This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions. However, above pH 7.5, the reactivity of primary amines towards the maleimide group increases, which can lead to undesirable side products.
A critical aspect of the maleimide-thiol conjugate is its long-term stability. The resulting succinimide ring is susceptible to a retro-Michael reaction, which can lead to the premature cleavage of the conjugate, and hydrolysis of the succinimide ring. Hydrolysis of the ring results in a more stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.
The NHS Ester-Amine Reaction: Forming a Robust Amide Linkage
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
The optimal pH for the NHS ester-amine reaction is between 7.2 and 8.5. Below this range, the amine group is protonated and less nucleophilic, slowing down the reaction. Above this pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall conjugation efficiency.
The PEG8 Spacer: More Than Just a Linker
The discrete polyethylene glycol (PEG) spacer, composed of eight ethylene glycol units, is a key contributor to the advantageous properties of the final bioconjugate. PEG is a hydrophilic, flexible, and biocompatible polymer that imparts several beneficial characteristics:
-
Enhanced Solubility and Reduced Aggregation: Many therapeutic molecules, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are hydrophobic. The hydrophilic PEG8 spacer increases the overall solubility of the conjugate in aqueous environments, preventing aggregation and improving its handling and in vivo behavior.
-
Improved Pharmacokinetics: The attachment of PEG chains, a process known as PEGylation, can increase the hydrodynamic radius of the bioconjugate. This can lead to reduced renal clearance and an extended circulation half-life, allowing for less frequent dosing.
-
Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.
-
Optimal Spacing: The well-defined length of the PEG8 spacer provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual biological activities and preventing steric hindrance.
Quantitative Data on Reaction Parameters and Stability
The efficiency and stability of bioconjugation reactions using this compound are influenced by several factors. The following tables summarize key quantitative data for the maleimide-thiol and NHS ester-amine reactions.
| Parameter | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |
| Target Functional Group | Thiol (e.g., Cysteine) | Primary Amine (e.g., Lysine, N-terminus) |
| Optimal pH Range | 6.5 - 7.5 | 7.2 - 8.5 |
| Reaction Time | 30 minutes to 2 hours at room temperature | 30-60 minutes at room temperature or 2 hours on ice |
| Molar Excess of Linker | 10- to 50-fold molar excess over the protein | 20-fold molar excess for antibodies |
| Bond Formed | Thioether | Amide |
| Key Side Reactions | Retro-Michael reaction, Hydrolysis of succinimide ring | Hydrolysis of NHS ester |
| Linker Component | Property | Quantitative Data/Observation |
| Maleimide-Thiol Conjugate | Stability | The succinimidyl thioether linker has limited stability under physiological conditions and can undergo a retro-Michael reaction. The thiazine linker, formed with an N-terminal cysteine, is over 20 times less susceptible to glutathione adduct formation. Ring-opened hydrolyzed succinimide products have half-lives of over two years. |
| NHS Ester-Amine Conjugate | Stability | The resulting amide bond is highly stable under physiological conditions. |
| PEG8 Spacer | In Vivo Performance | In a mouse tolerance study, ADCs with a PEG8 linker showed 100% survival at a 20 mg/kg dose, whereas ADCs without a PEG spacer resulted in 100% mortality at the same dose. |
Experimental Protocols
The following are representative protocols for a two-step conjugation process using this compound, commonly employed in the preparation of Antibody-Drug Conjugates (ADCs).
Protocol 1: Activation of a Drug with this compound and Conjugation to an Antibody
This protocol first involves the reaction of the NHS ester end of the linker with an amine-containing drug, followed by the conjugation of the maleimide-activated drug to a thiol-containing antibody.
Materials:
-
Amine-containing drug
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Antibody
-
Reducing agent (e.g., TCEP)
-
Conjugation Buffer (e.g., phosphate buffer, pH 7.2)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of the Drug:
-
Dissolve the amine-containing drug and this compound in anhydrous DMF or DMSO.
-
Add DIPEA to the reaction mixture to achieve a pH of 7.2-7.5 for efficient amine coupling.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Quench the reaction by adding hydroxylamine or Tris buffer.
-
Purify the maleimide-activated drug-linker conjugate by reverse-phase HPLC.
-
-
Reduction of the Antibody:
-
Prepare the antibody solution in a suitable buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds.
-
Incubate the reaction for 1-2 hours at 37°C.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the purified maleimide-activated drug-linker in a small amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting ADC using size-exclusion chromatography.
-
Protocol 2: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of an amine-containing protein to the this compound, followed by conjugation to a thiol-containing protein.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing protein (Protein-SH)
-
This compound
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Activation of Amine-Containing Protein:
-
Dissolve the amine-containing protein in the conjugation buffer.
-
Dissolve the this compound in a small amount of DMSO or DMF and add it to the protein solution (typically a 10- to 50-fold molar excess).
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
Remove excess crosslinker using a desalting column.
-
-
Conjugation to Thiol-Containing Protein:
-
Combine the maleimide-activated Protein-NH2 with the thiol-containing Protein-SH.
-
Incubate the reaction mixture at room temperature for 30 minutes or 2 hours at 4°C.
-
The conjugation efficiency can be estimated by SDS-PAGE analysis.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical reactions and experimental workflows associated with the use of this compound.
Caption: Core reaction mechanisms and the role of the PEG8 spacer.
Caption: Workflow for preparing an Antibody-Drug Conjugate (ADC).
Caption: Influence of pH on the reactivity of maleimide and NHS ester groups.
References
An In-depth Technical Guide to Mal-PEG8-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. Mal-PEG8-NHS ester is a heterobifunctional crosslinker that has gained prominence for its ability to covalently connect amine- and sulfhydryl-containing molecules with high efficiency and specificity.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative parameters, detailed experimental protocols, and its applications in the field of drug development and life sciences research.
The structure of this compound features a maleimide group at one end, an N-hydroxysuccinimide (NHS) ester at the other, and a hydrophilic eight-unit polyethylene glycol (PEG) spacer in between.[2][4] The maleimide moiety specifically reacts with sulfhydryl groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The NHS ester, on the other hand, reacts with primary amines, such as the N-terminus of a polypeptide or the side chain of lysine residues, to form a stable amide bond. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces potential immunogenicity, and provides spatial separation between the conjugated molecules.
Core Properties and Specifications
This compound is a white solid at room temperature and is moisture-sensitive, particularly the NHS ester group which is prone to hydrolysis. It is soluble in organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF).
| Property | Value | References |
| Chemical Formula | C₃₀H₄₇N₃O₁₅ | |
| Molecular Weight | 689.71 g/mol | |
| CAS Number | 756525-93-6 | |
| Purity | >95% | |
| Spacer Arm Length | 39.2 Å (34 atoms) | |
| Storage | -20°C with desiccant |
Mechanism of Action
The utility of this compound lies in its two distinct reactive groups, allowing for a sequential and controlled conjugation process.
NHS Ester Reaction with Primary Amines
The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5. However, a competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.
Maleimide Reaction with Sulfhydryls
The maleimide group reacts with sulfhydryl groups through a Michael addition reaction, resulting in a stable thioether linkage. This reaction is highly specific for sulfhydryls within a pH range of 6.5 to 7.5. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. Above pH 7.5, the maleimide ring can undergo hydrolysis or react with primary amines, leading to a loss of specificity.
Quantitative Data on Reaction Parameters
The efficiency of conjugation with this compound is highly dependent on reaction conditions. The following tables summarize key quantitative data for the NHS ester and maleimide reactions.
Table 1: NHS Ester Reaction Parameters
| Parameter | Condition | Value | References |
| Optimal pH Range | Amine Conjugation | 7.2 - 8.5 | |
| Half-life of Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | |
| Half-life of Hydrolysis | pH 8.0, 25°C | 1 hour | |
| Half-life of Hydrolysis | pH 8.6, 4°C | 10 minutes | |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) |
Table 2: Maleimide Reaction Parameters
| Parameter | Condition | Value | References |
| Optimal pH Range | Sulfhydryl Conjugation | 6.5 - 7.5 | |
| Relative Reaction Rate | pH 7.0 | Thiol reaction is ~1,000x faster than amine reaction | |
| Side Reactions | pH > 7.5 | Increased reaction with amines and hydrolysis of maleimide ring |
Experimental Protocols
A typical bioconjugation strategy using this compound involves a two-step sequential reaction to ensure specificity.
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation
This protocol describes the conjugation of a protein with primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Molecule-SH (e.g., a reduced peptide or small molecule drug)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine
-
Desalting columns
Procedure:
Step 1: Reaction of this compound with Protein-NH₂
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution (1-10 mg/mL). The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.1- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or N-acetylcysteine can be added in a 2-fold molar excess over the initial maleimide concentration.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development and research.
-
Antibody-Drug Conjugates (ADCs): This crosslinker is widely used in the development of ADCs. It facilitates the attachment of a cytotoxic drug (containing a sulfhydryl group) to an antibody (with available lysine residues), leveraging the specificity of the antibody to deliver the payload to target cells.
-
Protein Labeling: this compound is used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for use in immunoassays and imaging applications.
-
Hydrogel Formation: The crosslinker can be used to conjugate proteins to hydrogel matrices for applications in tissue engineering and controlled drug release.
-
Surface Functionalization: It is employed in the coating of nanoparticles and other surfaces to attach proteins or other biomolecules for various biomedical applications.
Conclusion
This compound is a versatile and efficient heterobifunctional crosslinker that enables the precise and stable conjugation of amine- and sulfhydryl-containing molecules. A thorough understanding of its reaction kinetics, particularly the influence of pH, is critical for optimizing conjugation efficiency and ensuring the homogeneity and stability of the final product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this powerful tool in their bioconjugation endeavors. Careful control of reaction conditions is essential for achieving the desired outcomes in applications ranging from the development of next-generation antibody-drug conjugates to the creation of advanced biomaterials.
References
An In-depth Technical Guide to the Structure and Function of Mal-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Mal-PEG8-NHS ester is a heterobifunctional crosslinker that has emerged as a critical component in this field, offering a versatile platform for covalently connecting amine-containing and sulfhydryl-containing molecules. Its unique architecture, featuring a maleimide group, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, provides a powerful tool for creating well-defined bioconjugates with enhanced properties.
This technical guide provides a comprehensive overview of the structure, function, and applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this crosslinker in their work, from understanding its chemical reactivity to implementing detailed experimental protocols.
Molecular Structure and Functional Components
The this compound molecule is comprised of three key functional components, each contributing to its utility in bioconjugation.
-
Maleimide Group: This moiety specifically reacts with sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond. This reaction is highly selective within a specific pH range, enabling site-specific modification of biomolecules.[]
-
Polyethylene Glycol (PEG) Spacer (8 units): The eight-unit PEG chain imparts hydrophilicity to the crosslinker and the resulting conjugate.[2] This increased water solubility can prevent the aggregation of hydrophobic molecules and improve the pharmacokinetic properties of therapeutic bioconjugates by reducing immunogenicity and renal clearance.[] The defined length of the PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily couples with primary amines (-NH2), such as those found on the side chains of lysine residues or at the N-terminus of proteins, to form a stable amide bond.[3]
The strategic combination of these three components in a single molecule allows for a controlled, sequential, or simultaneous conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates.
Mechanism of Action and Reaction Chemistry
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on other molecules.[4] The conjugation strategy typically involves a two-step reaction sequence to ensure specificity and efficiency.
Reaction with Primary Amines
The NHS ester end of the molecule reacts with primary amines via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Reaction with Sulfhydryl Groups
The maleimide group reacts with sulfhydryl groups through a Michael addition reaction. The thiolate anion, the deprotonated form of the sulfhydryl group, acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable thioether linkage.
It is crucial to control the pH of the reaction medium to achieve optimal reactivity and specificity for each functional group.
Quantitative Data on Reaction Parameters
The efficiency and stability of the conjugation reactions are influenced by several factors, including pH, temperature, molar ratio of reactants, and reaction time. The following tables summarize key quantitative parameters for the reactions involving the NHS ester and maleimide groups.
| Parameter | Optimal Value/Range | Notes |
| pH for NHS Ester-Amine Reaction | 7.2 - 8.5 | At lower pH, the amine group is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. |
| pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | At pH 7.0, the reaction of maleimide with thiols is approximately 1000 times faster than with amines. Above pH 7.5, the maleimide ring can hydrolyze or react with amines. |
| NHS Ester Stability in Aqueous Solution | Half-life of 4-5 hours at pH 7.0, 0°C. Half-life of 10 minutes at pH 8.6, 4°C. | NHS esters are susceptible to hydrolysis, which increases with pH and temperature. Solutions should be prepared fresh. |
| Thioether Bond Stability | Susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione). | The stability of the thioether bond can be a consideration for in vivo applications where high concentrations of thiols exist. |
| Recommended Molar Excess of Linker | 10- to 50-fold molar excess of linker over the amine-containing protein is a general starting point. | The optimal ratio depends on the concentration of the protein and the desired degree of labeling and should be determined empirically. |
Experimental Protocols
The following are detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Two-Step Antibody-Drug Conjugation (ADC)
This protocol describes the conjugation of a thiol-containing cytotoxic drug to an antibody.
Materials:
-
Antibody (in a buffer free of amines, e.g., PBS)
-
This compound
-
Thiol-containing cytotoxic drug
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Procedure:
Step 1: Reaction of this compound with Antibody (Amine Reaction)
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Equilibrate the this compound vial to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer.
Step 2: Conjugation of the Drug to the Maleimide-Activated Antibody (Thiol Reaction)
-
Prepare the thiol-containing drug solution. If the drug has a disulfide bond, it may need to be reduced first using a reducing agent like TCEP.
-
Combine the maleimide-activated antibody with the thiol-containing drug. A 1.5- to 5-fold molar excess of the drug over the antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the resulting ADC to remove unconjugated drug and linker using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: Functionalization of Nanoparticles
This protocol outlines the surface modification of amine-functionalized nanoparticles with a thiol-containing ligand.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Thiol-containing ligand (e.g., peptide, antibody fragment)
-
Anhydrous DMSO or DMF
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS
Procedure:
Step 1: Activation of Nanoparticles with this compound
-
Disperse the amine-functionalized nanoparticles in Reaction Buffer to a concentration of 1-5 mg/mL.
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the nanoparticle suspension. The molar ratio will need to be optimized based on the nanoparticle's amine density.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Purify the maleimide-activated nanoparticles by repeated centrifugation and resuspension in Washing Buffer to remove excess linker and byproducts.
Step 2: Conjugation of Thiol-Containing Ligand
-
Resuspend the purified maleimide-activated nanoparticles in Reaction Buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. A 2- to 10-fold molar excess of the ligand over the estimated number of maleimide groups on the nanoparticles is a typical starting point.
-
Incubate the mixture for 1-2 hours at room temperature with gentle mixing.
-
Purify the final ligand-functionalized nanoparticles by centrifugation and washing to remove any unreacted ligand.
-
Characterize the functionalized nanoparticles to confirm successful conjugation.
Visualizations
Molecular Structure and Reaction Scheme
Caption: Structure of this compound and its bioconjugation reaction.
Two-Step Antibody-Drug Conjugation Workflow
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
Application in Targeting Cancer Cell Signaling
Conjugates created with this compound can be designed to interact with specific cellular pathways. For example, an antibody-drug conjugate (ADC) can target a receptor on a cancer cell, leading to internalization and release of a cytotoxic drug that interferes with a critical signaling pathway, such as cell division.
Caption: ADC targeting a cancer cell signaling pathway.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that facilitates the creation of well-defined bioconjugates. Its unique combination of a thiol-reactive maleimide, a hydrophilic PEG spacer, and an amine-reactive NHS ester allows for the precise and stable linkage of a wide range of molecules. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their applications, from developing novel antibody-drug conjugates to creating functionalized nanomaterials for targeted therapies and advanced diagnostics. As the field of bioconjugation continues to evolve, the strategic use of well-characterized linkers like this compound will remain a cornerstone of innovation.
References
A Technical Guide to the Bioconjugation Chemistry of Mal-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of Mal-PEG8-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development. This document provides a comprehensive overview of the chemistry, detailed experimental protocols, and quantitative data to empower researchers in creating novel bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized surfaces.
Introduction to this compound
This compound is a versatile crosslinking reagent that features three key components: a maleimide group, a discrete eight-unit polyethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent and specific linkage of two different biomolecules, typically a thiol-containing molecule to an amine-containing molecule.[1][2] The monodisperse PEG8 linker offers significant advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.[3][4][5]
The strategic importance of this compound lies in its ability to facilitate the creation of complex biomolecular architectures with enhanced therapeutic or diagnostic properties. Its applications are widespread and include the development of targeted therapies like ADCs, the site-specific labeling of proteins for imaging studies, and the immobilization of biomolecules onto surfaces for biosensor development.
Core Chemistry of Functional Groups
The bioconjugation potential of this compound is rooted in the distinct reactivity of its terminal functional groups: the maleimide and the NHS ester.
Maleimide-Thiol Conjugation
The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, forming a stable thioether bond. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity. However, above pH 7.5, the maleimide ring can undergo hydrolysis or react with primary amines, which can lead to undesired side products.
NHS Ester-Amine Conjugation
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This acylation reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and can reduce the overall conjugation efficiency. Therefore, it is crucial to perform the NHS ester-amine coupling promptly after the reagent is dissolved.
The Role of the PEG8 Spacer
The polyethylene glycol (PEG) spacer is a critical component that imparts several beneficial properties to the bioconjugate. The PEG8 linker in this compound is a discrete and monodisperse spacer, ensuring a defined length and molecular weight. Key advantages of the PEG8 spacer include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous solutions, which is particularly beneficial for antibody-drug conjugates carrying poorly soluble drug payloads.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.
-
Reduced Immunogenicity: The PEG spacer can shield the bioconjugate from the host's immune system, reducing its immunogenicity.
-
Reduced Steric Hindrance: The length of the PEG8 spacer provides adequate separation between the conjugated molecules, minimizing potential interference with their biological activity.
Quantitative Data Summary
The efficiency and success of bioconjugation reactions with this compound are dependent on several key parameters. The following tables summarize important quantitative data for the maleimide-thiol and NHS ester-amine reactions.
Table 1: Quantitative Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for chemoselectivity towards thiols. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for overnight reactions. |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored by analytical techniques like HPLC. |
| Molar Excess of Maleimide Reagent | 10- to 20-fold over thiol-containing molecule | A molar excess ensures efficient conjugation. The optimal ratio may need to be determined empirically. |
Table 2: Quantitative Parameters for NHS Ester-Amine Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Reaction Time | 30 minutes - 2 hours | The NHS-ester is susceptible to hydrolysis, so this step should be performed promptly. |
| Molar Excess of NHS Ester Reagent | 5- to 20-fold over amine-containing molecule | The optimal ratio depends on the protein and desired degree of labeling. |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Two-Step Antibody-Drug Conjugation (ADC)
This protocol describes the conjugation of a thiol-containing cytotoxic drug to an antibody.
Materials:
-
Antibody (amine-containing)
-
Thiol-containing cytotoxic drug
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
If the antibody buffer contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using a desalting column.
-
-
Reaction of this compound with Antibody:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation of Thiol-Containing Drug:
-
Add the thiol-containing cytotoxic drug to the maleimide-activated antibody solution. A molar ratio corresponding to the desired drug-to-antibody ratio (DAR) should be used.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching and Purification:
-
To stop the conjugation reaction, add a quenching solution containing a reduced cysteine or other thiol-containing molecule.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug and linker.
-
Characterize the ADC to determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Site-Specific Protein Labeling with a Fluorescent Dye
This protocol outlines the procedure for labeling a cysteine-containing protein with an amine-reactive fluorescent dye.
Materials:
-
Cysteine-containing protein
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
This compound
-
Thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Preparation of Dye-Linker Conjugate:
-
In a two-step process, first react the this compound with the amine-reactive fluorescent dye.
-
Dissolve both the this compound and the amine-reactive dye in anhydrous DMF or DMSO.
-
Mix the two solutions and incubate for 1-2 hours at room temperature. A slight molar excess of the dye may be used to ensure complete reaction with the NHS ester of the linker.
-
-
Protein Preparation:
-
Prepare the cysteine-containing protein at a concentration of 1-5 mg/mL in a thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
If the target cysteine is in a disulfide bond, reduce it by adding a 10- to 50-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
-
Conjugation of Dye-Linker to Protein:
-
Add a 5- to 10-fold molar excess of the maleimide-activated dye-linker conjugate to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess unreacted dye-linker conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the attachment of a thiol-containing ligand to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
Thiol-containing ligand (e.g., peptide, oligonucleotide)
-
This compound
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: 1X PBS, pH 7.4
-
Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Purification system (e.g., centrifugation, size-exclusion chromatography)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.
-
-
Reaction of this compound with Nanoparticles:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the dissolved linker to the nanoparticle suspension.
-
Adjust the pH to 7.4 with Reaction Buffer and react for 2-4 hours at room temperature.
-
-
Quenching and Purification of Maleimide-NPs:
-
Quench unreacted NHS esters by adding the Quenching Solution.
-
Purify the resulting Maleimide-PEG8-NPs to remove excess linker.
-
-
Ligand Conjugation:
-
If necessary, reduce any disulfide bonds on the thiol-containing ligand using TCEP.
-
Disperse the Maleimide-PEG8-NPs in the Reaction Buffer and add the thiol-containing ligand.
-
Incubate for 30 minutes to 2 hours at room temperature.
-
-
Final Purification:
-
Purify the functionalized nanoparticles to remove the unreacted ligand.
-
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined, heterobifunctional nature, combined with the beneficial properties of the PEG8 spacer, provides researchers with precise control over the creation of complex bioconjugates. By understanding the underlying chemistry and optimizing reaction conditions, scientists and drug development professionals can leverage this reagent to advance the development of novel therapeutics, diagnostics, and research tools.
References
The PEG8 Spacer Arm: A Critical Determinant in Bioconjugate Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Significance of the PEG8 Spacer Arm Length in Mal-PEG8-NHS Ester
In the landscape of advanced therapeutics, the precise chemical architecture of bioconjugates is paramount to their success. Among the critical components of these complex molecules, the linker connecting the biological moiety to a payload, such as a drug or a fluorescent dye, plays a pivotal role. The this compound has emerged as a widely utilized heterobifunctional crosslinker, and the significance of its discrete polyethylene glycol (PEG) spacer of eight ethylene glycol units cannot be overstated. This technical guide delves into the multifaceted importance of the PEG8 spacer arm length, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and synthesis of next-generation bioconjugates.
Core Concepts: The Advantages of the PEG8 Spacer
The incorporation of a PEG8 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.
Enhanced Solubility and Reduced Aggregation: A primary attribute of the PEG8 spacer is its hydrophilicity. Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and an increased propensity for aggregation. The PEG8 linker enhances the overall solubility of the bioconjugate in aqueous environments, mitigating aggregation and improving its pharmacokinetic profile.[1]
Optimal Spatial Orientation and Steric Hindrance: The defined length of the PEG8 spacer provides precise spatial control, ensuring that the conjugated molecules are positioned at an optimal distance from each other.[2] In the context of Antibody-Drug Conjugates (ADCs), this prevents the cytotoxic payload from sterically hindering the antibody's binding to its target antigen.[3] Conversely, in PROteolysis TArgeting Chimeras (PROTACs), the linker length is critical for inducing the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[4]
Reduced Immunogenicity and Enhanced Pharmacokinetics: PEGylation is a well-established strategy to create a "stealth" effect, reducing the recognition of the bioconjugate by the immune system and subsequent clearance by the mononuclear phagocyte system.[5] The PEG8 spacer contributes to this effect, prolonging the circulation half-life of the therapeutic. Furthermore, the increased hydrodynamic volume imparted by the PEG chain can reduce renal clearance.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer has a quantifiable impact on the properties and efficacy of bioconjugates. The following tables summarize key data from studies investigating the effect of varying PEG chain lengths.
| PEG Spacer Length | Average Drug-to-Antibody Ratio (DAR) | Reference |
| PEG4 | 2.5 | |
| PEG6 | 5.0 | |
| PEG8 | 4.8 | |
| PEG12 | 3.7 | |
| PEG24 | 3.0 | |
| Data is illustrative and derived from a study on cysteine-conjugated ADCs. The optimal PEG length can vary depending on the specific antibody, linker chemistry, and payload. |
| PEG Spacer Length | Clearance Rate (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | |
| PEG4 | ~10 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 | |
| Clearance rates of ADCs decrease with increasing PEG length, with a plateau observed for PEG8 and longer spacers. |
Experimental Protocols
The following are detailed methodologies for the use of this compound in the preparation of an Antibody-Drug Conjugate (ADC).
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody
This protocol involves the initial reaction of the NHS ester with the antibody, followed by the reaction of the maleimide group with a thiol-containing payload.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5.
-
This compound.
-
Thiol-containing cytotoxic drug.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or L-cysteine).
Procedure:
Step 1: Reaction of this compound with Antibody
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 6.5-7.5.
Step 2: Reaction of Maleimide-Activated Antibody with Thiol-Containing Payload
-
Payload Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent.
-
Conjugation: Add a 3- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes.
-
Final Purification: Purify the final ADC using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other byproducts.
Characterization:
-
Determine the protein concentration of the final ADC using a standard protein assay (e.g., BCA assay).
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC-HPLC.
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key processes involving the this compound.
References
A Technical Guide to the Solubility of Mal-PEG8-NHS Ester for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-PEG8-N-hydroxysuccinimide (Mal-PEG8-NHS) ester, a heterobifunctional crosslinker critical in bioconjugation and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its solubility in both aqueous and organic media, experimental protocols for solubility determination, and a visual representation of key concepts.
Introduction
Mal-PEG8-NHS ester is a valuable tool for covalently linking molecules, featuring a maleimide group reactive towards sulfhydryls (thiols) and an NHS ester group reactive towards primary amines. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, is a key feature of this molecule, significantly influencing its solubility and, consequently, its application in bioconjugation. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule and its conjugates.[1][2][3]
Core Solubility Characteristics
The solubility of this compound is a balance between the hydrophilic PEG spacer and the more hydrophobic maleimide and NHS ester functional groups. While the PEG chain promotes solubility in aqueous solutions, the overall molecule often requires initial dissolution in an organic solvent before dilution into an aqueous reaction buffer.[4]
Aqueous Solubility
This compound is reported to be soluble in water and many aqueous buffers to a concentration of approximately 10 mM.[4] However, its solubility can be influenced by the salt concentration of the buffer, with higher salt concentrations potentially decreasing solubility. It is crucial to note that direct dissolution in aqueous buffers can be challenging, and it is often recommended to first prepare a stock solution in a water-miscible organic solvent.
Organic Solvent Solubility
This compound exhibits good solubility in several common organic solvents. This is particularly important for preparing concentrated stock solutions that can then be diluted into aqueous reaction mixtures. The final concentration of the organic solvent in the aqueous solution should typically be kept low (e.g., less than 10%) to avoid denaturation or precipitation of protein reactants.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 161.65 mM) | A common solvent for preparing high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS) | ~10 mM | Solubility can be dependent on pH and salt concentration. Direct dissolution can be difficult. |
| Dimethylformamide (DMF) | Soluble | Often used as a solvent for initial dissolution. |
| Dichloromethane (DCM) | Soluble | Another organic solvent in which the compound is soluble. |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, DMF)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Pipettes and tips
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials using a vortex mixer for a set period (e.g., 24-48 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated and typically expressed in mg/mL or mM.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a multifaceted characteristic governed by its molecular structure. The presence of the PEG8 chain significantly enhances its solubility in aqueous media, a critical factor for its use in bioconjugation with proteins and other biomolecules. However, for practical applications, it is often necessary to first dissolve the compound in an organic solvent like DMSO or DMF to prepare a concentrated stock solution. A thorough understanding of these solubility properties is essential for the successful design and execution of bioconjugation strategies in research and drug development.
References
A Technical Guide to the Reactivity of Mal-PEG8-NHS Ester with Primary Amines and Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the reactivity of Maleimide-PEG8-N-hydroxysuccinimide (Mal-PEG8-NHS) ester, a heterobifunctional crosslinker critical in the field of bioconjugation. The strategic combination of a maleimide group and an NHS ester allows for the sequential or simultaneous conjugation of molecules containing thiol and primary amine groups, respectively. This document outlines the core reaction mechanisms, optimal conditions, potential side reactions, and detailed experimental protocols to guide researchers in developing robust and efficient bioconjugation strategies for applications such as antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.
Core Reaction Principles
The utility of Mal-PEG8-NHS ester lies in the orthogonal reactivity of its two terminal functional groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the maleimide group selectively reacts with sulfhydryl (thiol) groups.[1] The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[2]
NHS Ester Reactivity with Primary Amines
The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution.[3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[3][4]
Maleimide Reactivity with Thiol Groups
The maleimide-thiol reaction is a Michael addition, a highly efficient and selective method for forming a stable thioether bond. The reaction involves the nucleophilic attack of a deprotonated thiol (thiolate anion) on one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This "click chemistry" reaction is known for its rapid kinetics and high specificity for thiols under mild physiological conditions.
Quantitative Data on Reaction Parameters
The efficiency and specificity of conjugations with this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data for the NHS ester-amine and maleimide-thiol reactions.
| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |
| Optimal pH Range | 7.2 - 9.0 | 6.5 - 7.5 |
| Reaction Rate | The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C. The rate of aminolysis is generally faster than hydrolysis, especially with higher concentrations of the amine. | The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0. Conjugation can be highly efficient, with reports of up to 84% efficiency within 30 minutes at room temperature. |
| Selectivity | Highly selective for primary amines (e.g., lysine side chains, N-terminus). Side reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur but the resulting esters and thioesters are generally less stable. | Highly chemoselective for thiols within the optimal pH range. Above pH 7.5, competitive reaction with primary amines can occur. |
| Competing Reactions | Hydrolysis of the NHS ester is the primary competing reaction, with the rate increasing with pH. | Hydrolysis of the maleimide ring, which increases with pH, can render it unreactive to thiols. The formed thiosuccinimide bond can undergo a retro-Michael reaction, leading to potential payload migration, particularly in vivo. |
Reaction Mechanisms and Logical Workflow
The following diagrams illustrate the chemical reactions and a typical experimental workflow for using this compound.
References
Unlocking Precision in Bioconjugation: A Technical Guide to Heterobifunctional Crosslinkers Featuring Mal-PEG8-NHS Ester
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently link biomolecules is paramount. Heterobifunctional crosslinkers are powerful tools that enable the creation of complex bioconjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes. This in-depth guide explores the core features of these reagents, with a specific focus on the widely used Mal-PEG8-NHS ester, providing the technical details necessary for its successful application.
Heterobifunctional crosslinkers possess two different reactive groups, allowing for controlled, sequential conjugation and minimizing the formation of unwanted byproducts.[1] This contrasts with homobifunctional crosslinkers, which have two identical reactive groups and can lead to polymerization or self-conjugation.[2][3] The strategic design of heterobifunctional reagents enables precise control over the stoichiometry and spatial orientation of the final conjugate.[2]
The Architecture of this compound: A Multifunctional Tool
This compound is a prime example of a heterobifunctional crosslinker, featuring three key components: a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[4]
-
Maleimide Group: This functional group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the amino acid cysteine. The reaction, a Michael addition, forms a stable thioether bond and is most efficient within a pH range of 6.5 to 7.5. Above pH 7.5, the maleimide group can react with amines, and the rate of hydrolysis to a non-reactive form increases.
-
N-hydroxysuccinimide (NHS) Ester: The NHS ester is reactive towards primary amines, such as those on the side chain of lysine residues or at the N-terminus of a protein. This reaction forms a stable amide bond and is typically performed at a pH of 7.2 to 8.5. NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH.
-
PEG8 Spacer: The eight-unit polyethylene glycol spacer provides several advantages. Its hydrophilicity enhances the water solubility of the crosslinker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules. The defined length of the PEG8 spacer, approximately 29.8 to 39.2 angstroms, provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity. This monodisperse nature ensures the production of homogenous bioconjugates.
Quantitative Data for this compound and Related Crosslinkers
The following tables summarize key quantitative parameters for reactions involving maleimide and NHS ester functionalities, as well as the properties of the PEG8 spacer.
| Parameter | Value | Conditions | Reference |
| NHS Ester Reactivity | |||
| Optimal pH Range | 7.2 - 8.5 | ||
| Half-life (Hydrolysis) | 4 - 5 hours | pH 7.0, 0°C | |
| Half-life (Hydrolysis) | 10 minutes | pH 8.6, 4°C | |
| Maleimide Reactivity | |||
| Optimal pH Range | 6.5 - 7.5 | ||
| PEG8 Spacer Properties | |||
| Number of PEG Units | 8 | ||
| Spacer Arm Length | ~29.8 - 39.2 Å | ||
| Molecular Weight (Backbone) | ~370.4 g/mol | Varies with end groups |
Visualizing the Process: From Structure to Workflow
To better understand the application of this compound, the following diagrams illustrate its structure, reaction mechanism, and a typical experimental workflow.
Caption: Structure of this compound.
Caption: Two-step reaction of this compound.
Caption: A typical bioconjugation workflow.
Detailed Experimental Protocols
The following are generalized protocols for a two-step conjugation process using an NHS-ester-maleimide crosslinker. Optimization for specific applications is often necessary.
Protocol 1: Activation of an Amine-Containing Protein with this compound
This protocol describes the first step of activating a protein with primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris are not compatible.
-
Prepare Crosslinker Solution: this compound is moisture-sensitive. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution while gently mixing. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent maleimide reaction (e.g., PBS, pH 6.5-7.5).
Protocol 2: Conjugation of Maleimide-Activated Protein to a Sulfhydryl-Containing Molecule
This protocol outlines the second step, where the activated protein is conjugated to a molecule with a free sulfhydryl group.
Materials:
-
Maleimide-activated protein from Protocol 1
-
Sulfhydryl-containing molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (optional): L-cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Sulfhydryl-Containing Molecule: If the sulfhydryl groups are present as disulfide bonds, they must be reduced. This can be achieved by incubating with a reducing agent like TCEP. Subsequently, remove the reducing agent.
-
Conjugation Reaction: Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is typically used.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent such as free cysteine can be added.
-
Purification: Purify the final conjugate from unreacted molecules and byproducts using an appropriate method like size-exclusion chromatography.
Conclusion
Heterobifunctional crosslinkers like this compound are indispensable tools in modern bioconjugation, offering a high degree of control and specificity. By understanding the distinct reactivities of the maleimide and NHS ester groups, and leveraging the beneficial properties of the PEG8 spacer, researchers can design and synthesize well-defined bioconjugates for a wide range of applications, from basic research to the development of novel therapeutics. The provided data and protocols serve as a foundation for the successful implementation of this versatile crosslinking chemistry.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Mal-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone bioconjugation technique in drug development and research. PEGylation enhances the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn reduces renal clearance and extends circulating half-life.[1] Furthermore, the PEG chains can shield proteins from proteolytic degradation and diminish their immunogenicity.[1] The Mal-PEG8-NHS ester is a heterobifunctional crosslinker that serves as a powerful tool for site-specific protein modification.[2][3] This reagent features a maleimide group that selectively reacts with the free sulfhydryl (thiol) groups of cysteine residues, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus.[4] The eight-unit PEG spacer is hydrophilic, enhancing the solubility of the labeled protein and minimizing non-specific interactions.
This document provides a comprehensive, step-by-step protocol for the covalent labeling of proteins using this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Reaction Mechanism
The utility of this compound lies in its two distinct reactive moieties, enabling a two-step conjugation strategy.
-
NHS Ester Reaction: The NHS ester reacts with primary amines (e.g., lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.2-9.0).
-
Maleimide Reaction: The maleimide group specifically and efficiently reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction. This forms a stable thioether bond and is most effective at a pH range of 6.5-7.5.
Due to the higher stability of the maleimide group compared to the NHS ester, the typical strategy involves reacting the NHS ester with the first protein, purifying the conjugate, and then reacting the maleimide group with a second, sulfhydryl-containing molecule.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling a protein with this compound.
Materials Required
-
This compound: Store at -20°C with desiccant.
-
Protein of Interest (Protein-NH2): Containing accessible primary amines.
-
Sulfhydryl-containing Molecule (Molecule-SH): e.g., a second protein with a free cysteine, a peptide, or a small molecule drug.
-
Reaction Buffers:
-
Amine Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another amine-free buffer like HEPES. Avoid buffers containing primary amines such as Tris.
-
Thiol Reaction Buffer (Conjugation Buffer): Phosphate buffer, pH 6.5-7.5.
-
-
Reagent Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or glycine.
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
Step 1: Preparation of Reagents
-
Protein Preparation:
-
Dissolve or exchange the protein containing primary amines (Protein-NH2) into the Amine Labeling Buffer at a concentration of 1-10 mg/mL.
-
If your sulfhydryl-containing molecule (Molecule-SH) is a protein with disulfide bonds that need to be reduced, treat it with a 10- to 50-fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before the maleimide reaction. If DTT is used, it must be removed via dialysis or a desalting column prior to labeling.
-
-
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is prone to hydrolysis.
-
Step 2: Labeling of Protein-NH2 with this compound
-
Initiate the Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The optimal molar ratio should be empirically determined for each specific protein.
-
Gently mix the reaction solution. The final concentration of the organic solvent (DMF or DMSO) should be less than 10% to maintain protein solubility.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Purification of Protein-PEG8-Maleimide:
-
Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with the Thiol Reaction Buffer (Conjugation Buffer). This step is crucial to prevent the unreacted NHS ester from interfering with subsequent steps.
-
Step 3: Conjugation of Protein-PEG8-Maleimide with Molecule-SH
-
Combine Reactants:
-
Add the sulfhydryl-containing molecule (Molecule-SH) to the purified Protein-PEG8-Maleimide solution. The molar ratio should be optimized based on the desired final conjugate.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a quenching reagent that contains a free thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.
-
-
Final Purification:
-
Purify the final protein conjugate from unreacted components and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Data Presentation
The following table summarizes the key quantitative parameters for the protein labeling protocol.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound Stock | 10-20 mM in DMF or DMSO | Prepare fresh immediately before use. |
| Molar Excess of Reagent | 10- to 50-fold (NHS reaction) | Optimal ratio should be determined empirically. |
| Reaction pH (NHS Ester) | 7.2 - 9.0 | A compromise to balance reactivity and hydrolysis. |
| Reaction pH (Maleimide) | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction. |
| Reaction Time (NHS Ester) | 30-60 min (RT) or 2 hours (4°C) | Longer times may be needed for less reactive proteins. |
| Reaction Time (Maleimide) | 1-2 hours (RT) or overnight (4°C) | Ensure complete conjugation. |
| Final Organic Solvent | < 10% | To prevent protein denaturation. |
Visualization of Workflow and Reactions
Experimental Workflow
The following diagram illustrates the step-by-step workflow for protein labeling with this compound.
References
Application Notes and Protocols for the Preparation of Antibody-Drug Conjugates using Mal-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Mal-PEG8-NHS ester. This linker facilitates the covalent attachment of a cytotoxic drug to a monoclonal antibody, a cornerstone of targeted cancer therapy.
The this compound linker is composed of three key components: a maleimide group for reaction with thiol groups, a hydrophilic eight-unit polyethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][2] The PEG8 spacer enhances the solubility and stability of the resulting ADC, reduces aggregation, and can improve its pharmacokinetic properties.[3][4]
The overall process involves a two-part synthesis: first, the conjugation of the cytotoxic drug to the this compound linker, followed by the conjugation of the drug-linker construct to the antibody.[3]
Preparation of the Drug-Linker Conjugate
This protocol outlines the conjugation of an amine-containing cytotoxic drug to the this compound linker via the formation of a stable amide bond.
Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| This compound | BroadPharm, Vector Laboratories | Store at -20°C with desiccant. Equilibrate to room temperature before opening. |
| Amine-containing cytotoxic drug (e.g., MMAE) | MedChemExpress | Handle with appropriate safety precautions. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Use high-purity, anhydrous solvent to avoid hydrolysis of the NHS ester. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base catalyst for the amine coupling reaction. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | Used for carboxyl activation if starting with a carboxyl-containing linker. |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich | Used for carboxyl activation if starting with a carboxyl-containing linker. |
| Hydroxylamine or Tris buffer | Sigma-Aldrich | For quenching the reaction. |
| Reverse-phase HPLC system | Agilent, Waters | For purification of the drug-linker conjugate. |
Experimental Protocol: Activation of Linker and Drug Conjugation
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
This step is a direct use of the commercially available NHS ester. If starting from a carboxylic acid version of the linker (Mal-PEG8-Acid), activation with EDC and NHS is required. For this protocol, we assume the use of the pre-activated this compound.
-
-
Conjugation to the Amine-containing Drug:
-
In a separate vial, dissolve the amine-containing cytotoxic drug (e.g., MMAE) in anhydrous DMF or DMSO. A 1.2-fold molar excess of the drug over the linker is recommended.
-
Add the drug solution to the activated linker solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to raise the pH to 7.2-7.5, which is optimal for efficient amine coupling.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine or Tris buffer.
-
Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.
-
Conjugation of Drug-Linker to Antibody
This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation to the maleimide-activated drug-linker.
Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| Monoclonal Antibody (mAb) | In-house production or commercial | Ensure high purity. Buffer exchange into an amine-free buffer like PBS if necessary. |
| Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) | Thermo Fisher Scientific | Reducing agent for disulfide bonds. |
| Conjugation Buffer | In-house preparation | e.g., Phosphate buffer (pH 7.2) containing 1 mM EDTA. |
| Maleimide-activated drug-linker | Prepared in Section 1 | |
| N-acetylcysteine or Cysteine | Sigma-Aldrich | For quenching the maleimide reaction. |
| Size-Exclusion Chromatography (SEC) column | GE Healthcare, Bio-Rad | For purification of the final ADC. |
Experimental Protocol: Antibody Reduction and Conjugation
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups. The incubation time and temperature may need optimization depending on the specific antibody.
-
Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the purified maleimide-activated drug-linker in a small amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine or cysteine over the initial maleimide concentration. Incubate for 20-30 minutes.
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is crucial to ensure its quality and for understanding its structure-activity relationship.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several techniques can be used for its determination:
| Technique | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker. | Robust, good resolution of different DAR species. | May require method development for each ADC. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates light and heavy chains of the reduced ADC, allowing for mass determination and DAR calculation. | Provides information on the distribution of the drug on the antibody chains. | Requires reduction of the ADC. |
| Mass Spectrometry (MS) | Provides accurate mass measurements of the intact ADC or its subunits to determine the number of conjugated drugs. | Highly accurate and provides detailed structural information. | Can be complex and requires specialized instrumentation. |
Analysis of Purity and Aggregation
| Technique | Purpose |
| Size-Exclusion Chromatography (SEC) | To determine the percentage of monomeric ADC and quantify aggregates. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To assess the purity and integrity of the ADC under reducing and non-reducing conditions. |
Visualizations
Experimental Workflow for ADC Preparation
Caption: Workflow for the two-part synthesis of an ADC using this compound.
Mechanism of Action for an MMAE-containing ADC
Caption: Mechanism of action for an MMAE-containing ADC leading to apoptosis.
Summary of Key Experimental Parameters
| Parameter | Recommended Value/Range | Reference |
| Drug-Linker Synthesis | ||
| Molar excess of drug to linker | 1.2-fold | |
| Reaction pH for amine coupling | 7.2-7.5 | |
| Reaction time for amine coupling | 2-4 hours at RT or overnight at 4°C | |
| Antibody Reduction | ||
| Antibody concentration | 1-10 mg/mL | |
| Molar excess of TCEP/DTT to antibody | 10-20 fold | |
| Incubation time and temperature | 30-90 minutes at 37°C | |
| ADC Conjugation | ||
| Molar excess of drug-linker to antibody | 5-10 fold | |
| Final organic solvent concentration | < 10% | |
| Reaction time and temperature | 1-2 hours at RT or overnight at 4°C | |
| Quenching | ||
| Molar excess of quenching agent | 2-fold over maleimide | |
| Incubation time for quenching | 20-30 minutes |
Conclusion
The use of this compound provides a robust and versatile method for the preparation of antibody-drug conjugates. The protocols and data presented here offer a comprehensive guide for researchers in the field of targeted therapeutics. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for the development of safe and effective ADCs. The inherent instability of the maleimide linkage in vivo is a known challenge, and next-generation linkers with improved stability are also being explored.
References
Application Notes: Surface Modification of Nanoparticles with Mal-PEG8-NHS Ester
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced materials for drug delivery, diagnostics, and various biomedical applications. The use of heterobifunctional linkers, such as Maleimide-PEG8-NHS ester, provides a robust method for conjugating targeting ligands, therapeutic molecules, or imaging agents to the nanoparticle surface.[1][2][3] This linker is composed of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: A reactive group that forms stable amide bonds with primary amines (-NH2) present on the surface of nanoparticles or on proteins.[3][4]
-
Polyethylene Glycol (PEG8) Spacer: An eight-unit PEG chain that enhances the solubility of the conjugate, improves biocompatibility, reduces nonspecific protein adsorption (opsonization), and minimizes steric hindrance. This "stealth" property can prolong the circulation time of nanoparticles in vivo.
-
Maleimide Group: A functional group that specifically reacts with free sulfhydryl (thiol) groups (-SH) to form a stable thioether bond, commonly used for conjugating peptides, antibodies, or other thiol-containing molecules.
The sequential nature of these reactions allows for a controlled, two-step conjugation process, making Mal-PEG8-NHS ester a versatile tool for creating precisely engineered nanoparticle constructs.
Chemical Reaction Scheme
The overall process involves two primary covalent reactions. First, the NHS ester end of the linker reacts with amine groups on the nanoparticle surface. Second, the maleimide end of the now-attached linker reacts with thiol groups on the ligand to be conjugated.
References
Application Notes and Protocols for Peptide Conjugation with Mal-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to peptides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, and by shielding it from enzymatic degradation and recognition by the immune system. The Mal-PEG8-NHS ester is a heterobifunctional linker that facilitates the precise and efficient conjugation of PEG moieties to peptides. This linker contains two reactive groups: a maleimide group that selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue. The eight-unit PEG spacer enhances the solubility and flexibility of the resulting conjugate.
This document provides a detailed methodology for the conjugation of peptides with this compound, including experimental protocols, quantitative data, and troubleshooting guidelines.
Principle of the Method
The conjugation process using this compound is a two-step reaction that allows for controlled and specific attachment of the PEG linker to the peptide. The strategy leverages the differential reactivity of the maleimide and NHS ester groups under specific pH conditions.
-
Amine Reaction (NHS Ester) : The NHS ester reacts with primary amines (e.g., lysine ε-amino group or the N-terminal α-amino group) to form a stable amide bond. This reaction is most efficient at a pH of 7-9.[1]
-
Thiol Reaction (Maleimide) : The maleimide group reacts with sulfhydryl groups (e.g., from a cysteine residue) via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols at a pH of 6.5-7.5.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Due to the higher stability of the maleimide group compared to the NHS ester, the conjugation is typically performed by first reacting the NHS ester with an amine-containing molecule, followed by the reaction of the maleimide group with a thiol-containing molecule.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation of peptides with this compound.
| Parameter | NHS Ester Reaction (Amine Target) | Maleimide Reaction (Thiol Target) | Reference |
| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 | [1] |
| Recommended Molar Excess of Linker | 10- to 50-fold over amine-containing peptide | 10- to 20-fold over thiol-containing peptide | [1] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) | |
| Reaction Time | 30 minutes to 2 hours | 2 to 4 hours | |
| Typical Conjugation Efficiency | >80% (can be achieved at pH 8) | 58% ± 12% to 84% ± 4% | |
| Quenching Reagent | 20-50 mM Tris or Glycine | 10-20 mM L-cysteine or β-mercaptoethanol |
Experimental Protocols
Materials and Reagents
-
Peptide containing a primary amine (lysine or N-terminus) and/or a cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (Amine Reaction): Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines.
-
Conjugation Buffer (Thiol Reaction): Phosphate-buffered saline (PBS), pH 6.5-7.0, free of primary amines and thiols, containing 1 mM EDTA.
-
Reducing Agent (optional, for peptides with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution (Amine Reaction): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Quenching Solution (Thiol Reaction): 1 M L-cysteine in conjugation buffer.
-
Purification System: Size-Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or dialysis cassettes.
Protocol 1: Two-Step Conjugation to a Peptide with both Amine and Thiol Groups
This protocol describes the reaction of the this compound first with a primary amine on the peptide, followed by conjugation to a thiol group on a second molecule (or a different peptide).
Step 1: Reaction of this compound with Amine-Containing Peptide
-
Peptide Preparation: Dissolve the amine-containing peptide in the amine-reaction conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Mal-(PEG)n-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant and equilibrated to room temperature before opening.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the peptide solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours at 4°C.
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column or dialysis, exchanging the buffer to the thiol-reaction conjugation buffer (pH 6.5-7.0).
Step 2: Reaction of Maleimide-Activated Peptide with Thiol-Containing Molecule
-
Thiol-Containing Molecule Preparation: Dissolve the cysteine-containing molecule in the thiol-reaction conjugation buffer. If the peptide contains disulfide bonds, reduce them by adding a 10- to 20-fold molar excess of TCEP and incubating for 1-2 hours at 37°C. Remove the excess TCEP using a desalting column.
-
Conjugation Reaction: Combine the maleimide-activated peptide from Step 1 with the thiol-containing molecule.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution (e.g., L-cysteine) to a final concentration of 10-20 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final peptide-PEG conjugate using SEC, RP-HPLC, or dialysis to remove excess reagents and byproducts.
Purification and Characterization
The purification of the peptide-PEG conjugate is essential to remove unreacted peptide, excess linker, and reaction byproducts.
-
Size-Exclusion Chromatography (SEC): An effective method for separating the larger PEGylated peptide from smaller unreacted molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying the conjugate and assessing its purity.
-
Dialysis: Useful for removing small molecule impurities, though less effective for separating unreacted peptide from the conjugate if the size difference is small.
The final conjugate should be characterized to confirm successful conjugation and determine purity.
-
SDS-PAGE: To visualize the increase in molecular weight of the peptide after PEGylation.
-
Mass Spectrometry (MS): To confirm the exact mass of the peptide-PEG conjugate.
-
HPLC: To assess the purity of the final product.
Visualizations
Caption: Experimental workflow for the two-step conjugation of a peptide using this compound.
Caption: Chemical reaction scheme for peptide conjugation with this compound.
References
Preparation of reaction buffers for Mal-PEG8-NHS ester conjugation.
Application Notes and Protocols for Mal-PEG8-NHS Ester Conjugation
Introduction
Maleimide-PEG8-N-hydroxysuccinimide (Mal-PEG8-NHS) ester is a heterobifunctional crosslinker used to conjugate molecules containing primary amines with molecules containing sulfhydryl (thiol) groups. The NHS ester reacts with primary amines at a pH of 7-9 to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether bonds.[1] This crosslinker features an 8-unit polyethylene glycol (PEG) spacer, which is water-soluble and can reduce aggregation and immunogenicity of the resulting conjugate.[2]
These application notes provide detailed protocols for the preparation of reaction buffers and the execution of a typical two-step conjugation reaction.
Key Considerations for Reaction Buffer Preparation
Successful conjugation with this compound is critically dependent on the proper selection and preparation of reaction buffers. The pH of the reaction buffer is a crucial factor, as the two reactive ends of the crosslinker have different optimal pH ranges for their respective reactions.[1] Additionally, the composition of the buffer is important; buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls should be avoided as they will compete with the target molecules.[1][3]
The this compound reagent itself is moisture-sensitive and should be stored at -20°C with a desiccant. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. The reagent is not directly water-soluble and should first be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Data Presentation
The following tables summarize the key quantitative parameters for successful conjugation reactions.
Table 1: Recommended Reaction Buffers for this compound Conjugation
| Reaction Step | Recommended Buffers | Concentration | pH | Incompatible Components |
| NHS Ester Reaction (Amine-reactive) | Phosphate-buffered saline (PBS), Sodium bicarbonate buffer, Borate buffer, HEPES buffer | 0.1 M | 7.2 - 8.5 | Primary amines (e.g., Tris, Glycine) |
| Maleimide Reaction (Thiol-reactive) | Phosphate-buffered saline (PBS) with EDTA, MES buffer, HEPES buffer | 0.1 M | 6.5 - 7.5 | Thiols (e.g., DTT, β-mercaptoethanol) |
| Quenching Buffers | Tris-buffered saline (TBS), Glycine solution, L-cysteine solution | 20-100 mM | ~7.4-8.0 | - |
Table 2: pH Optima for Reactive Groups
| Reactive Group | Target Functional Group | Optimal pH Range | Key Considerations |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | Rate of hydrolysis increases with pH. Reaction is slower at lower pH but so is hydrolysis. |
| Maleimide | Sulfhydryl/Thiol (-SH) | 6.5 - 7.5 | At pH > 7.5, the maleimide group can react with primary amines and is more susceptible to hydrolysis. |
Table 3: Recommended Molar Excess of Reagents
| Reagent | Molar Excess (Reagent:Molecule) | Notes |
| This compound to Amine-containing Molecule | 10 to 50-fold | More dilute protein solutions may require a greater molar excess. Empirical testing is recommended. |
| Maleimide-activated Molecule to Thiol-containing Molecule | Varies | Should be optimized based on the number of available sulfhydryl groups and desired conjugation ratio. |
| Quenching Reagent | 2-fold excess over initial maleimide concentration (for L-cysteine) | Sufficient to cap any unreacted maleimide groups. |
Experimental Protocols
Experimental Workflow
The following diagram illustrates the typical two-step workflow for conjugating an amine-containing molecule to a thiol-containing molecule using this compound.
Caption: Two-step conjugation workflow.
Protocol 1: Preparation of Stock Solutions and Buffers
-
Amine-Reaction Buffer (e.g., 0.1 M PBS, pH 7.4):
-
Prepare a solution containing 0.1 M sodium phosphate and 0.15 M NaCl.
-
Adjust the pH to 7.4.
-
Filter sterilize and store at 4°C.
-
-
Thiol-Reaction Buffer (e.g., 0.1 M PBS, 5 mM EDTA, pH 7.0):
-
Prepare a solution containing 0.1 M sodium phosphate, 0.15 M NaCl, and 5 mM EDTA.
-
Adjust the pH to 7.0.
-
Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) to minimize thiol oxidation.
-
-
Quenching Buffer (e.g., 1 M L-cysteine):
-
Prepare a 1 M solution of L-cysteine in the thiol-reaction buffer.
-
Prepare this solution fresh before use.
-
-
This compound Stock Solution (10 mM):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Do not store the reconstituted crosslinker solution.
-
Protocol 2: Two-Step Conjugation
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a thiol-containing protein (Protein-SH).
Step 1: Reaction of NHS Ester with Protein-NH₂
-
Prepare Protein-NH₂:
-
Dissolve or exchange the amine-containing protein into the Amine-Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any primary amine-containing contaminants.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the 10 mM this compound stock solution to the protein solution.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% to maintain protein solubility.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.
-
Equilibrate the desalting column or perform the dialysis against the Thiol-Reaction Buffer.
-
Step 2: Reaction of Maleimide with Protein-SH
-
Prepare Protein-SH:
-
Dissolve or exchange the thiol-containing protein into the degassed Thiol-Reaction Buffer at a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP. Subsequently, the reducing agent must be removed before proceeding.
-
-
Conjugation Reaction:
-
Combine the maleimide-activated Protein-NH₂ (from Step 1.3) with the Protein-SH.
-
The molar ratio should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and cap any unreacted maleimide groups, add a quenching reagent. For example, add the L-cysteine quenching solution to a final concentration of 10-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Final Conjugate
-
Purify the final conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC).
-
Characterize the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
References
Application Notes and Protocols for Efficient Protein Labeling with Mal-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient labeling of proteins with Mal-PEG8-NHS ester, a heterobifunctional crosslinker. The protocols focus on the critical aspect of calculating the molar excess of the labeling reagent to achieve the desired degree of labeling while maintaining protein function.
Introduction to Protein Labeling with this compound
Maleimide-PEG8-N-hydroxysuccinimide (Mal-PEG8-NHS) ester is a versatile crosslinker used in bioconjugation. It features an NHS ester group that reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][2] The other end of the molecule has a maleimide group, which specifically reacts with sulfhydryl groups (from cysteine residues) to form a stable thioether bond.[1] The polyethylene glycol (PEG) spacer of eight units enhances the solubility of the labeled protein and minimizes non-specific interactions.[3]
The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is highly dependent on several factors, most notably the pH of the reaction buffer. A pH range of 7.2 to 8.5 is generally optimal for NHS ester reactions.[4] Below this range, the primary amine is protonated, rendering it a poor nucleophile. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.
Calculating the appropriate molar excess of the this compound is crucial for controlling the degree of labeling. Insufficient molar excess will lead to a low degree of labeling, while an excessive amount can result in the modification of too many residues, potentially leading to protein precipitation or loss of biological activity. Therefore, optimization for each specific protein and application is often necessary.
Calculating Molar Excess of this compound
To determine the optimal molar excess of this compound for your protein, it is recommended to perform a series of small-scale labeling reactions with varying molar excess ratios. The following table provides a starting point for these optimization experiments.
| Molar Excess of this compound to Protein | Expected Degree of Labeling (DOL) | Notes |
| 5:1 to 10:1 | Low to Moderate | A good starting point for proteins where minimal labeling is desired to preserve function. |
| 10:1 to 20:1 | Moderate to High | Often results in a good balance between labeling efficiency and protein activity. |
| 20:1 to 50:1 | High | May be suitable for applications where a high degree of labeling is required, but the risk of protein inactivation is higher. |
Formula for Calculating the Mass of this compound:
To calculate the required mass of this compound for a specific molar excess, use the following formula:
Mass of this compound (mg) = (Molar Excess) x (Mass of Protein (mg)) x (MW of this compound (Da)) / (MW of Protein (Da))
Where:
-
Molar Excess: The desired molar ratio of this compound to protein.
-
Mass of Protein (mg): The mass of the protein to be labeled.
-
MW of this compound (Da): The molecular weight of the this compound.
-
MW of Protein (Da): The molecular weight of the protein.
Experimental Protocols
This section provides a detailed protocol for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Protocol:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh and discard any unused portion.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and byproducts using a size-exclusion chromatography column or by dialysis against a suitable storage buffer.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration of the purified conjugate.
-
Assess the degree of labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule.
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: NHS ester reaction with a primary amine on a protein.
Caption: Experimental workflow for protein labeling.
References
Application Notes and Protocols for the Purification of Mal-PEG8-NHS Ester Bioconjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Maleimide-PEG8-NHS ester is a heterobifunctional crosslinker widely used in bioconjugation to link amine-containing and sulfhydryl-containing molecules.[1][2] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on proteins) and a maleimide group that specifically reacts with sulfhydryl groups (e.g., cysteine residues).[1][3] The eight-unit polyethylene glycol (PEG) spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate and reduce potential steric hindrance.[4]
The conjugation process often results in a complex mixture containing the desired bioconjugate, unreacted starting materials, and various byproducts. Therefore, a robust purification strategy is critical to ensure the homogeneity, purity, and safety of the final product, which is essential for therapeutic and diagnostic applications. This document provides detailed protocols for the most common and effective techniques for purifying Mal-PEG8-NHS ester bioconjugates.
Reaction and Purification Overview
The bioconjugation reaction using a this compound is typically performed in a two-step process to ensure specificity and minimize side reactions. First, the NHS ester is reacted with an amine-containing molecule. After this initial reaction, and crucially, before the addition of the sulfhydryl-containing molecule, the excess, unreacted PEG linker must be removed. The second step involves reacting the maleimide-activated intermediate with the sulfhydryl-containing molecule.
Common impurities generated during this process include:
-
Unreacted this compound: Excess linker from the first reaction step.
-
Hydrolyzed this compound: The NHS ester and maleimide groups are susceptible to hydrolysis in aqueous buffers.
-
Unreacted amine- and sulfhydryl-containing molecules: The starting biomolecules that failed to conjugate.
-
Aggregates: Formed due to changes in protein conformation or hydrophobic interactions during the reaction.
The workflow below illustrates the general steps from conjugation to purification.
Purification Method Selection
Choosing the right purification technique is crucial for achieving high purity and yield. The selection depends on the physicochemical properties of the bioconjugate and the impurities to be removed.
Comparison of Primary Purification Techniques
| Technique | Principle | Primary Separation Target | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Unreacted PEG linker, salts, and small molecule byproducts from the large bioconjugate. | High resolution for size differences, gentle on proteins, predictable. | Limited sample volume capacity, potential for sample dilution. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge at a given pH. | Unconjugated protein, charge variants (positional isomers), and host cell proteins. | High capacity and resolution, well-established for protein purification. | Requires method development (pH, salt gradient), PEG chains can shield charges. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Aggregates, drug-to-antibody ratio (DAR) variants for ADCs. | Orthogonal to IEX and SEC, can be effective when other methods fail. | High salt concentrations may cause protein precipitation, requires optimization. |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane. | Buffer exchange, removal of small molecules, and sample concentration. | Fast, scalable, good for large volumes and initial cleanup. | Not a high-resolution technique, potential for membrane fouling. |
Experimental Protocols
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules like the bioconjugate cannot enter the pores and elute first, while smaller molecules like the excess Mal-PEG8-NHS linker enter the pores, extending their path and causing them to elute later.
Protocol:
-
Column and Buffer Selection:
-
Column: Choose a column with a fractionation range appropriate for the size of your bioconjugate. For example, a Superdex 200 or TSKgel G3000SWxl is suitable for antibody-sized conjugates.
-
Mobile Phase: Use a physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. The buffer should not contain primary amines or thiols.
-
-
System Preparation:
-
Degas the mobile phase thoroughly to prevent bubble formation.
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical column).
-
Establish a stable baseline by monitoring UV absorbance (e.g., at 280 nm).
-
-
Sample Preparation and Injection:
-
Concentrate the reaction mixture if necessary. The sample volume should ideally be less than 2-5% of the total column volume for optimal resolution.
-
Centrifuge or filter the sample (0.22 µm) to remove any precipitated material.
-
Inject the prepared sample onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Elute the sample isocratically with the mobile phase.
-
Collect fractions based on the UV chromatogram. The bioconjugate will typically elute in the first major peak after the void volume, followed by peaks corresponding to unconjugated protein and finally the small unreacted PEG linker and byproducts.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE and/or LC-MS to confirm the presence and purity of the desired bioconjugate. Pool the pure fractions.
-
Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge. The PEGylation of a protein can shield charged residues, altering its isoelectric point (pI) and its binding affinity to an IEX resin. This change can be exploited to separate the PEGylated conjugate from the unmodified protein.
Protocol:
-
Resin and Buffer Selection:
-
Resin Type:
-
Cation Exchange (e.g., SP, CM): Use if the bioconjugate is positively charged at the working pH (pH < pI). It binds positively charged molecules.
-
Anion Exchange (e.g., Q, DEAE): Use if the bioconjugate is negatively charged (pH > pI). It binds negatively charged molecules.
-
-
Buffers: Select a buffer system with a pKa close to the desired operating pH.
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM MES, pH 6.0 for cation exchange).
-
Elution Buffer (Buffer B): Binding buffer containing high salt (e.g., 20 mM MES + 1 M NaCl, pH 6.0).
-
-
-
System Preparation:
-
Equilibrate the IEX column with 5-10 column volumes of Binding Buffer until the pH and conductivity of the outlet stream match the buffer.
-
-
Sample Preparation and Loading:
-
Exchange the buffer of the sample into the Binding Buffer using TFF/diafiltration or a desalting column. Ensure the conductivity of the sample is low enough for efficient binding.
-
Load the sample onto the column at a controlled flow rate. Collect the flow-through, as it may contain non-binding impurities.
-
-
Wash and Elution:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove any non-specifically bound molecules.
-
Elute the bound molecules by applying a linear salt gradient (e.g., 0-100% Buffer B over 20 column volumes). This will separate molecules based on their charge density, with more highly charged molecules eluting at higher salt concentrations.
-
Alternatively, a step gradient can be used for faster elution if high resolution is not required.
-
-
Analysis:
-
Collect fractions across the elution peak(s) and analyze by SDS-PAGE, IEF, or HPLC to identify the fractions containing the pure bioconjugate.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. Proteins are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions between the protein and the resin. Elution is achieved by decreasing the salt concentration.
Protocol:
-
Resin and Buffer Selection:
-
Resin Type: Common HIC resins include those with Phenyl, Butyl, or Octyl ligands. Phenyl Sepharose is a common starting point.
-
Buffers:
-
Binding Buffer (Buffer A): Contains a high concentration of a lyotropic salt (e.g., 1-2 M ammonium sulfate or 2-3 M NaCl) in a base buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer (Buffer B): The base buffer without the salt (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
-
System Preparation:
-
Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Add salt to the sample from a concentrated stock solution to match the concentration in the Binding Buffer. Perform this step gradually with stirring to avoid protein precipitation.
-
Load the sample onto the equilibrated column.
-
-
Wash and Elution:
-
Wash the column with Binding Buffer to remove non-binding components.
-
Elute the bound proteins using a reverse salt gradient (e.g., 100-0% Buffer A over 20 column volumes). Proteins will elute in order of increasing hydrophobicity.
-
-
Analysis:
-
Analyze collected fractions by RP-HPLC, SDS-PAGE, and native mass spectrometry to assess purity and identify the desired species.
-
Tangential Flow Filtration (TFF) / Diafiltration
TFF is primarily used for buffer exchange and concentration. In TFF, the sample solution flows parallel (tangential) to a membrane surface. Molecules larger than the membrane's molecular weight cut-off (MWCO) are retained, while smaller molecules and buffer components pass through.
Protocol:
-
Membrane Selection:
-
Choose a membrane with a MWCO that is at least 3-5 times smaller than the molecular weight of your bioconjugate. For an antibody conjugate (~150 kDa), a 30 kDa or 50 kDa MWCO membrane is typically used.
-
-
System Setup and Conditioning:
-
Install the TFF cassette or hollow fiber filter into the system.
-
Flush the system and membrane with purified water, followed by the diafiltration buffer, as per the manufacturer's instructions.
-
-
Concentration (Optional):
-
If the initial sample volume is large, concentrate it to a more manageable volume by running the TFF system without adding new buffer.
-
-
Diafiltration (Buffer Exchange):
-
Add the new buffer (diafiltration buffer) to the sample reservoir at the same rate that filtrate is being removed. This maintains a constant volume.
-
Continue this process for 5-7 diavolumes (1 diavolume = the sample volume in the reservoir) to remove over 99% of the original small molecule impurities and buffer salts.
-
-
Final Concentration and Recovery:
-
Once the buffer exchange is complete, stop adding new buffer and concentrate the sample to the desired final volume.
-
Recover the purified and concentrated bioconjugate from the system.
-
Data and Troubleshooting
Typical Buffer Systems
| Technique | Buffer System | Common Components | pH Range | Purpose |
| SEC | Isocratic Elution Buffer | PBS, HEPES, Tris | 6.5 - 8.0 | Maintain protein stability and solubility. |
| IEX (Cation) | Binding/Elution Buffers | MES, Acetate, Phosphate | 4.0 - 6.5 | Bind/elute positively charged proteins. |
| IEX (Anion) | Binding/Elution Buffers | Tris, Phosphate, Bis-Tris | 7.0 - 8.5 | Bind/elute negatively charged proteins. |
| HIC | Binding/Elution Buffers | Sodium Phosphate + Ammonium Sulfate/NaCl | 6.5 - 7.5 | Promote/reverse hydrophobic interactions. |
| TFF | Diafiltration Buffer | Any desired final formulation buffer (e.g., PBS) | As required | Exchange into final stable buffer formulation. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Protein Precipitation: High salt in HIC or incorrect buffer pH. | Optimize salt concentration and buffer conditions; screen for stabilizing additives. |
| Non-specific Adsorption: Protein sticking to column matrix or tubing. | Add a small amount of non-ionic detergent (e.g., Tween-20) to the mobile phase; use a different type of resin. | |
| Poor Resolution / Purity | Column Overload: Too much sample loaded onto the column. | Reduce sample load volume or concentration. |
| Inappropriate Selectivity: The chosen method is not optimal for separating the specific impurities. | Try an orthogonal method (e.g., use HIC if IEX fails). Optimize the elution gradient (make it shallower). | |
| Altered Peak Shape (Tailing, Broadening) | Secondary Interactions: Unwanted ionic or hydrophobic interactions with the SEC matrix. | Increase the ionic strength of the SEC mobile phase (e.g., add 150 mM NaCl). |
| Column Degradation: Column is old or has been stored improperly. | Clean the column according to manufacturer's protocol or replace it. |
References
Creating Fluorescent Probes with Mal-PEG8-NHS Ester for Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific and sensitive fluorescent probes is paramount for advancing biological imaging and diagnostic applications. Mal-PEG8-NHS ester is a heterobifunctional crosslinker that serves as a versatile tool in the construction of such probes. This linker features a maleimide group that selectively reacts with sulfhydryl groups (e.g., from cysteine residues in proteins), and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues or the N-terminus of proteins). The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity.[1][2][3] This combination of reactive groups and the hydrophilic spacer makes this compound an ideal candidate for creating well-defined fluorescently labeled biomolecules for a variety of imaging studies.
These application notes provide a comprehensive guide to utilizing this compound for the creation of fluorescent probes, including detailed experimental protocols and key quantitative data to ensure successful conjugation and application in imaging studies.
Data Presentation: Quantitative Parameters for Bioconjugation
Successful bioconjugation relies on the precise control of reaction conditions. The following table summarizes key quantitative parameters for using this compound to create fluorescent probes.
| Parameter | Recommended Value/Range | Notes |
| NHS Ester Reaction with Primary Amines | ||
| pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | The rate of NHS ester hydrolysis increases with pH.[4][5] |
| Molar Excess of NHS Ester over Biomolecule | 10 to 50-fold | The optimal ratio should be determined empirically for each specific protein. |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2 hours at 4°C. | Can be extended to overnight on ice. |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine, pH ~7.4-8.0 | Quenches unreacted NHS ester to prevent non-specific labeling. |
| Maleimide Reaction with Sulfhydryl Groups | ||
| pH | 6.5 - 7.5 | At pH values > 7.5, the maleimide group can react with primary amines. |
| Molar Excess of Maleimide-functionalized Molecule over Thiol-containing Molecule | 10 to 20-fold | Should be optimized for the specific application. |
| Reaction Time | 1-2 hours at room temperature, or overnight at 4°C. | Reaction is typically rapid. |
| General Considerations | ||
| Solvent for this compound | Anhydrous DMSO or DMF | The reagent is moisture-sensitive and should be dissolved immediately before use. |
| Final Organic Solvent Concentration in Reaction | < 10% | To maintain protein solubility and stability. |
| Storage of this compound | -20°C with desiccant | Equilibrate to room temperature before opening to prevent moisture condensation. |
Experimental Protocols
This section provides a detailed, two-step protocol for creating a fluorescent probe by conjugating a fluorescent dye to a biomolecule (e.g., an antibody) using this compound.
Part 1: Activation of the Fluorescent Dye with this compound
This step involves reacting an amine-containing fluorescent dye with the NHS ester end of the this compound linker.
Materials:
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ NHS Ester)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Fluorescent Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Prepare this compound Solution: In a separate tube, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the fluorescent dye solution and the this compound solution at a 1:10 molar ratio (dye:linker).
-
Add reaction buffer to the mixture, ensuring the final concentration of organic solvent is less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4). The purified maleimide-activated fluorescent dye is now ready for conjugation to the biomolecule.
Part 2: Conjugation of Maleimide-Activated Dye to a Thiol-Containing Biomolecule
This step involves reacting the maleimide-activated fluorescent dye with a biomolecule containing a free sulfhydryl group.
Materials:
-
Purified maleimide-activated fluorescent dye (from Part 1)
-
Thiol-containing biomolecule (e.g., antibody with reduced disulfide bonds)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is required.
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Biomolecule:
-
Dissolve the thiol-containing biomolecule in conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the purified maleimide-activated fluorescent dye to the biomolecule solution at a 10- to 20-fold molar excess.
-
Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Fluorescent Probe:
-
Remove unreacted maleimide-activated dye and any byproducts by size-exclusion chromatography or dialysis. The choice of purification method will depend on the size of the biomolecule.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and confirm the conjugation using SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry. The DOL can be calculated by measuring the absorbance of the protein and the dye.
-
Mandatory Visualizations
Chemical Conjugation Workflow
The following diagram illustrates the two-step chemical reaction for creating a fluorescent probe using this compound.
Caption: Two-step conjugation using this compound.
Experimental Workflow for Fluorescent Probe Creation
This diagram outlines the complete experimental workflow from reagent preparation to the final purified fluorescent probe.
Caption: Workflow for creating a fluorescent probe.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-PEG8-NHS Ester Conjugation
Welcome to our dedicated support center for troubleshooting low conjugation efficiency with Maleimide-PEG8-N-hydroxysuccinimide (Mal-PEG8-NHS) ester. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during bioconjugation experiments. Here, you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the success of your conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low conjugation efficiency in a question-and-answer format.
Q1: What are the most common causes of low to no conjugation when using Mal-PEG8-NHS ester?
Low conjugation yield is often traced back to a few key factors:
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This is a primary competing reaction to the desired amine conjugation.[1][2][3]
-
Suboptimal Reaction pH: The reaction of the NHS ester with primary amines (like the lysine residues on an antibody) is most efficient within a pH range of 7.2 to 8.5.[4] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high significantly accelerates the hydrolysis of the NHS ester.[4] The maleimide group's reaction with a thiol is most effective at a pH of 6.5-7.5.
-
Improper Reagent Storage and Handling: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Allowing the vial to warm to room temperature before opening is crucial to prevent condensation.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. Similarly, buffers with thiols like DTT will compete with the target thiol.
-
Incomplete Disulfide Bond Reduction: Maleimides react with free sulfhydryl (-SH) groups. If the cysteine residues on your protein are present as disulfide bonds (-S-S-), they must first be reduced.
Q2: My NHS ester seems to have lost reactivity. How can I check its viability and prevent this in the future?
NHS ester activity can diminish over time, primarily due to hydrolysis.
-
Prevention: Always store the reagent in a desiccated environment at -20°C. Prepare stock solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the reagent in solution.
-
Viability Check: You can indirectly assess the reactivity of your NHS ester by measuring the release of N-hydroxysuccinimide at 260 nm after intentional hydrolysis with a strong base.
Q3: I am observing protein precipitation after adding the this compound. What could be the cause?
Protein precipitation during conjugation can occur for a few reasons:
-
High Concentration of Organic Solvent: While this compound is often dissolved in DMSO or DMF, the final concentration of the organic solvent in the reaction mixture should typically be less than 10% to maintain protein solubility.
-
Hydrophobicity: If the molecule being conjugated is highly hydrophobic, the resulting conjugate may have reduced solubility. Using a PEGylated linker like this compound is designed to increase hydrophilicity and mitigate this issue.
Q4: What are the optimal buffer conditions for a two-step conjugation reaction?
For a typical two-step conjugation where an antibody is first reacted with the NHS ester and then with a thiol-containing molecule:
-
NHS Ester Reaction (Amine Labeling): Perform this step in an amine-free buffer at a pH of 7.2-8.5. Good choices include phosphate-buffered saline (PBS), borate, or carbonate buffers.
-
Maleimide Reaction (Thiol Labeling): After removing the excess this compound, the subsequent reaction with the thiol-containing molecule should be performed in a thiol-free buffer at a pH of 6.5-7.5.
| Reaction | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| NHS Ester - Amine | 7.2 - 8.5 | PBS, Borate, Carbonate, HEPES | Tris, Glycine |
| Maleimide - Thiol | 6.5 - 7.5 | PBS, HEPES, Tris (thiol-free) | Buffers containing thiols (e.g., DTT) |
NHS Ester Stability in Aqueous Solution
The stability of the NHS ester is inversely proportional to the pH. As the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 25°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol: Two-Step Antibody-Drug Conjugation using this compound
This protocol outlines the general steps for conjugating a thiol-containing drug to an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Reducing agent (e.g., TCEP)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Antibody Preparation
-
If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS at pH 7.2-8.0.
-
Adjust the antibody concentration to 1-10 mg/mL.
Step 2: Reaction with this compound
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
Step 3: Removal of Excess Linker
-
Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer for the subsequent thiol reaction (e.g., PBS at pH 7.0).
Step 4: Conjugation to Thiol-Containing Molecule
-
If the molecule to be conjugated has disulfide bonds, reduce them using a suitable reducing agent like TCEP. TCEP is recommended as it does not contain a thiol group and won't compete in the maleimide reaction. If using DTT, it must be completely removed before this step.
-
Add the thiol-containing molecule to the maleimide-activated antibody solution. A 5:1 to 20:1 molar ratio of maleimide to protein is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
Step 5: Quenching (Optional)
-
To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
Step 6: Purification
-
Purify the final antibody-drug conjugate using methods such as size exclusion chromatography (SEC) or dialysis to remove any remaining unreacted drug and other small molecules.
Visualizations
Caption: Workflow for a two-step antibody-drug conjugation.
Caption: Chemical reactions in the two-step conjugation process.
References
Optimizing Mal-PEG8-NHS Ester to Protein Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the molar ratio of Mal-PEG8-NHS ester to protein for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my protein?
A1: The ideal molar ratio is highly dependent on the protein of interest and the desired degree of labeling. A common starting point for the NHS ester to amine reaction is a 10- to 50-fold molar excess of the crosslinker to the protein.[1] For the subsequent maleimide to thiol reaction, a 10- to 20-fold molar excess of the maleimide-activated protein to the thiol-containing molecule is often recommended.[2] However, empirical testing is crucial to determine the optimal ratio for your specific application.[1] For some applications, such as nanoparticle functionalization, ratios as low as 2:1 or 5:1 (maleimide to thiol) have been found to be optimal.[3][4]
Q2: At what pH should I perform the conjugation reactions?
A2: The two reactive ends of the this compound have different optimal pH ranges for their respective reactions.
-
NHS ester reaction with primary amines: The optimal pH range is 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a higher pH will accelerate the hydrolysis of the NHS ester, reducing its reactivity. Some protocols suggest a narrower optimal range of 8.3-8.5.
-
Maleimide reaction with sulfhydryl groups: This reaction is most efficient at a pH of 6.5-7.5. Within this range, the reaction is highly specific for thiols. Above pH 7.5, the maleimide group can react with amines, and the maleimide ring may open, rendering it unreactive.
Therefore, a two-step conjugation is often performed, with the NHS ester reaction carried out first at a pH of 7.2-7.5, which is a reasonable compromise for both reaction steps.
Q3: My protein is precipitating during or after the conjugation reaction. What can I do?
A3: Protein precipitation can occur for several reasons:
-
High concentration of organic solvent: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding too much of this to your aqueous protein solution can cause precipitation. It is recommended to keep the final concentration of the organic solvent below 10%.
-
Hydrophobicity of the conjugate: The addition of the linker can increase the hydrophobicity of the protein, leading to aggregation. Using a PEGylated version of the linker, like this compound, helps to increase the hydrophilicity of the final conjugate.
-
Incorrect buffer conditions: Ensure your buffer pH is not at the isoelectric point (pI) of your protein, as this can minimize its solubility.
Q4: I am observing low or no conjugation. What are the possible causes and solutions?
A4: Low conjugation efficiency is a common issue with several potential causes:
-
Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze, becoming non-reactive. To minimize this, always use fresh, anhydrous DMSO or DMF to prepare the reagent solution immediately before use. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Incorrect buffer composition: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester and should be avoided. Similarly, buffers containing sulfhydryl groups should be avoided for the maleimide reaction.
-
Suboptimal molar ratio: An insufficient excess of the this compound may lead to low labeling. Consider performing a titration experiment to find the optimal molar ratio for your protein.
-
Inactive protein: Ensure that the primary amines or free sulfhydryls on your protein are available for reaction and have not been compromised during storage or handling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment in a question-and-answer format.
Problem 1: Low Yield of the Final Conjugate
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Prepare fresh solutions of the linker in anhydrous DMSO or DMF immediately before use. Allow the reagent vial to warm to room temperature before opening. |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range for each step (pH 7.2-8.5 for NHS ester reaction, pH 6.5-7.5 for maleimide reaction). |
| Presence of competing nucleophiles in the buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) for the NHS ester reaction and sulfhydryl-containing buffers for the maleimide reaction. Perform buffer exchange if necessary. |
| Insufficient molar excess of the linker | Increase the molar ratio of this compound to the protein. Perform a titration to determine the optimal ratio. |
| Reduced protein activity | Ensure the protein has been stored correctly and that the target functional groups are available for conjugation. |
Problem 2: Protein Aggregation or Precipitation
| Possible Cause | Recommended Solution |
| High concentration of organic solvent | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%. |
| Increased hydrophobicity of the conjugate | The PEG spacer in this compound is designed to increase hydrophilicity. If aggregation persists, consider further optimization of buffer conditions. |
| Buffer pH is near the protein's isoelectric point (pI) | Adjust the buffer pH to be at least one pH unit away from the protein's pI. |
Problem 3: Lack of Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent activity of this compound | Due to its moisture sensitivity, the activity of the linker can vary between experiments. Always handle the reagent carefully, store it properly with a desiccant, and prepare fresh solutions for each experiment. |
| Variations in reaction conditions | Carefully control and monitor reaction parameters such as pH, temperature, and incubation time. |
| Inconsistent protein quality | Ensure the purity and concentration of the protein are consistent between batches. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to a Protein
This protocol describes the initial reaction of the this compound with the primary amines on a protein, followed by the reaction of the now maleimide-activated protein with a molecule containing a free sulfhydryl group.
Materials:
-
Protein containing primary amines in a suitable buffer (e.g., PBS, pH 7.2-7.5, amine-free).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Thiol-containing molecule.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
Step 1: Reaction of this compound with the Protein
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-7.5.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis equilibrated with a buffer suitable for the next step (e.g., PBS, pH 7.0).
Step 2: Reaction of the Maleimide-Activated Protein with a Thiol-Containing Molecule
-
Immediately add the thiol-containing molecule to the purified maleimide-activated protein. A 10- to 20-fold molar excess of the maleimide-activated protein to the thiol-containing molecule is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups. For example, add L-cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted protein, linker, and thiol-containing molecule.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | NHS Ester Reaction (Amine-Targeted) | Maleimide Reaction (Thiol-Targeted) |
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Molar Ratio (Linker:Molecule) | 10-50 fold excess of linker to protein | 10-20 fold excess of maleimide-activated protein to thiol |
| Buffer | Amine-free (e.g., PBS, Borate) | Thiol-free (e.g., PBS, HEPES) |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 30-60 minutes at RT, 2 hours at 4°C | 2-4 hours at RT, Overnight at 4°C |
| Solvent for Linker | Anhydrous DMSO or DMF | N/A |
Visualizations
Caption: Workflow for the two-step conjugation using this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the optimal reaction time for Mal-PEG8-NHS ester conjugation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Mal-PEG8-NHS ester for bioconjugation. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for this compound conjugation?
A1: There is no single optimal reaction time, as it is highly dependent on the specific molecules being conjugated and the reaction conditions. However, for the NHS ester reaction with a primary amine, incubation times typically range from 30 minutes to 2 hours at room temperature, or overnight at 4°C.[1][2] For the maleimide reaction with a thiol group, reaction times are generally between 2 to 4 hours at room temperature or overnight at 4°C.[3] It is crucial to monitor the progress of the reaction to determine the optimal time for your specific application.[3]
Q2: What are the ideal pH conditions for the conjugation reaction?
A2: The two reactive ends of the this compound have different optimal pH ranges. The NHS ester reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[4] A pH of 8.3-8.5 is often cited as optimal for NHS ester labeling. The maleimide reaction with thiols is most effective and specific at a pH range of 6.5 to 7.5. At pH 7.0, the reaction of maleimide with a thiol is about 1,000 times faster than its reaction with an amine. Above pH 7.5, the maleimide group can react with primary amines, and the maleimide ring itself is more susceptible to hydrolysis. Therefore, a two-step conjugation is often recommended, starting with the NHS ester reaction at a higher pH, followed by purification and then the maleimide reaction at a slightly lower pH.
Q3: What solvents should I use to dissolve this compound?
A3: this compound is often not readily soluble in aqueous buffers. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture. The final concentration of the organic solvent in the reaction should ideally be kept below 10% to avoid denaturation of proteins. It is important to use high-quality, anhydrous solvents, as the NHS ester is moisture-sensitive.
Q4: How can I prevent hydrolysis of the NHS ester and maleimide groups?
A4: Both the NHS ester and maleimide groups are susceptible to hydrolysis in aqueous solutions. To minimize this:
-
NHS Ester: Prepare solutions of the NHS ester immediately before use and do not store them in solution. The rate of hydrolysis increases with pH; the half-life of an NHS ester is about 4-5 hours at pH 7.0 and 0°C, but drops to 10 minutes at pH 8.6 and 4°C.
-
Maleimide: The maleimide group is more stable than the NHS ester but will also hydrolyze, especially at pH values above 7.5. It is best to perform the maleimide-thiol conjugation within the recommended pH range of 6.5-7.5.
Q5: What are common quenching reagents for this reaction?
A5: To stop the conjugation reaction, you can add a quenching reagent that will react with the excess, unreacted functional groups.
-
For the NHS ester reaction , primary amine-containing buffers like Tris or glycine can be used to quench the reaction. A final concentration of 20-50 mM is typical.
-
For the maleimide reaction , a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to cap any unreacted maleimide groups.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two primary conjugation reactions involving this compound.
Table 1: Reaction Conditions for NHS Ester-Amine Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine). |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight. |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C | Progress should be monitored to determine the optimal time. |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule | The optimal ratio should be determined empirically. |
Table 2: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | This range provides high selectivity for thiols over amines. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are generally complete within 2-4 hours. |
| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Reaction progress can be monitored by analytical techniques. |
| Molar Excess of Maleimide | 10 to 20-fold over the thiol-containing molecule | A molar excess helps to drive the reaction to completion. |
Experimental Protocols
Two-Step Conjugation Protocol:
This protocol describes the conjugation of an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using this compound.
Step 1: Reaction of this compound with Molecule A (Amine-containing)
-
Preparation of Reactants:
-
Dissolve Molecule A in a non-amine containing buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of Molecule A.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
Add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography. Equilibrate the column or dialysis buffer to the recommended buffer for the subsequent maleimide reaction (pH 6.5-7.5).
-
Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B (Thiol-containing)
-
Preparation of Reactants:
-
Ensure Molecule B is in a buffer at pH 6.5-7.5 and that it has a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.
-
-
Conjugation Reaction:
-
Add the maleimide-activated Molecule A to the solution of Molecule B. A 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is often used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution (e.g., L-cysteine) to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | * Hydrolysis of NHS ester or maleimide group. | * Prepare reagent solutions immediately before use. * Ensure the reaction is performed within the optimal pH range for each reactive group. |
| * Inactive protein/molecule (amine or thiol not available). | * Confirm the presence of free amines and thiols. For thiols, ensure disulfide bonds are reduced. | |
| * Incorrect buffer composition (e.g., presence of primary amines for NHS ester reaction). | * Use non-amine containing buffers for the NHS ester reaction (e.g., PBS, HEPES). | |
| Product Aggregation/Precipitation | * High degree of labeling leading to changes in protein properties. | * Reduce the molar excess of the this compound. * Optimize reaction time to control the extent of modification. |
| * Suboptimal buffer conditions (pH, ionic strength). | * Ensure the buffer conditions are suitable for the stability of the molecules being conjugated. | |
| Non-specific Labeling | * Reaction pH is too high for the maleimide reaction, leading to reaction with amines. | * Maintain the maleimide-thiol reaction pH between 6.5 and 7.5 for optimal specificity. |
| * Side reactions of NHS esters with other nucleophiles (e.g., hydroxyl groups of serine, threonine, tyrosine). | * Perform the NHS ester reaction at the lower end of the recommended pH range (around 7.2) and for a shorter duration. |
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation.
Caption: Chemical reaction pathway for this compound conjugation.
References
Technical Support Center: Overcoming Purification Challenges with Mal-PEG8-NHS Ester Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered when working with Maleimide-PEG8-N-hydroxysuccinimide (Mal-PEG8-NHS) ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a Mal-PEG8-NHS ester conjugation reaction mixture?
A1: The primary impurities include unreacted protein/antibody, excess this compound linker, hydrolyzed linker (both at the NHS ester and maleimide ends), and aggregates of the protein or conjugate.[1][2] In the context of antibody-drug conjugates (ADCs), free cytotoxic drug may also be present.[1]
Q2: What is the optimal pH for a two-step conjugation reaction using a this compound?
A2: For the first step involving the reaction of the NHS ester with a primary amine, a pH range of 7.2-8.5 is recommended.[3][4] For the second step, the reaction of the maleimide with a sulfhydryl group, a pH of 6.5-7.5 is optimal to ensure specific and efficient conjugation while minimizing maleimide hydrolysis.
Q3: How can I minimize the hydrolysis of the NHS ester and maleimide groups?
A3: NHS esters are susceptible to hydrolysis, especially at higher pH. It is crucial to prepare the NHS ester solution immediately before use and avoid storing it in aqueous buffers. The maleimide group is more stable but can hydrolyze at pH values above 7.5. Performing the conjugation at the recommended pH ranges and appropriate temperatures (room temperature or 4°C) can help minimize hydrolysis.
Q4: What are the recommended methods for removing unreacted this compound after the first conjugation step?
A4: Desalting columns (gel filtration) and dialysis are effective methods for removing excess, non-reacted linker before the addition of the sulfhydryl-containing molecule.
Q5: How does PEGylation with this compound affect protein aggregation?
A5: PEGylation generally helps to reduce protein aggregation and increase solubility. However, improper reaction conditions or purification methods can still lead to the formation of aggregates. It is important to monitor for aggregates throughout the process using techniques like Size Exclusion Chromatography (SEC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and has a short half-life in aqueous solutions, which is further decreased at higher pH. | Prepare the this compound solution immediately before use. Perform the amine coupling reaction at a pH of 7.2-8.5. |
| Hydrolysis of maleimide: The maleimide group can hydrolyze at pH > 7.5, rendering it unreactive towards sulfhydryl groups. | Perform the sulfhydryl coupling reaction at a pH of 6.5-7.5. | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the target molecules. | Use non-amine, non-sulfhydryl containing buffers such as phosphate-buffered saline (PBS). | |
| Presence of Aggregates in Final Product | Suboptimal reaction conditions: Incorrect pH, temperature, or reagent concentrations can promote aggregation. | Optimize reaction parameters. Consider performing the reaction at 4°C to slow down potential aggregation processes. |
| Ineffective purification: The chosen purification method may not be adequately removing pre-existing or newly formed aggregates. | Utilize Size Exclusion Chromatography (SEC) as a final polishing step to remove high molecular weight species. | |
| Difficulty in Separating Conjugate from Unconjugated Protein | Similar biophysical properties: The addition of a relatively small PEG linker like PEG8 may not significantly alter the properties of a large protein, making separation challenging. | Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating species with different drug-to-antibody ratios (DARs) and can often resolve conjugated from unconjugated protein. |
| Presence of Hydrolyzed Linker in Final Product | Inefficient quenching/purification: Failure to quench unreacted maleimides or inadequate purification can lead to the presence of hydrolyzed linker byproducts. | After the conjugation reaction, consider quenching with a small molecule thiol like L-cysteine to cap any unreacted maleimides. Employ a multi-step purification strategy, such as a combination of HIC and SEC. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (with amines) to a Thiol-Containing Molecule
-
Preparation of Amine-Containing Protein:
-
Dissolve the protein containing primary amines (Protein-NH2) in a suitable amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Ensure the protein concentration is appropriate for the reaction scale.
-
-
Reaction with this compound:
-
Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF, and then add it to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Removal of Excess Linker:
-
Remove the unreacted this compound using a desalting column or dialysis, equilibrating with a buffer at pH 6.5-7.5 for the subsequent reaction.
-
-
Conjugation to Thiol-Containing Molecule:
-
Dissolve the sulfhydryl-containing molecule (Molecule-SH) in the reaction buffer (pH 6.5-7.5). If necessary, reduce any disulfide bonds using a reducing agent like TCEP.
-
Add the maleimide-activated protein to the Molecule-SH solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Conjugate:
-
Purify the conjugate using chromatographic techniques such as HIC to separate based on hydrophobicity and/or SEC to remove aggregates and other impurities.
-
Protocol 2: Purification and Analysis of the Conjugate
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: Separates molecules based on their hydrophobicity. The addition of the Mal-PEG8-linker and payload increases the hydrophobicity of the protein, allowing for the separation of unconjugated, partially conjugated, and fully conjugated species.
-
Typical Conditions: A decreasing salt gradient (e.g., ammonium sulfate or sodium chloride) is used to elute the molecules from the HIC column. Unconjugated protein elutes first, followed by the conjugates with increasing drug-to-antibody ratios (DARs).
-
-
Size Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their size. It is effective for removing high molecular weight aggregates and low molecular weight impurities like excess linker or free drug.
-
Typical Conditions: An isocratic mobile phase, typically a physiological buffer like PBS, is used. Larger molecules (aggregates) elute first, followed by the desired conjugate, and then smaller impurities.
-
-
Characterization:
-
Mass Spectrometry (MS): To confirm the precise mass of the conjugate and determine the number of attached linkers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.
-
Data Presentation
Table 1: pH Effects on NHS Ester and Maleimide Stability
| Functional Group | Optimal pH Range for Reaction | Conditions Leading to Hydrolysis |
| NHS Ester | 7.2 - 8.5 | pH > 8.5, prolonged incubation in aqueous solution |
| Maleimide | 6.5 - 7.5 | pH > 7.5 |
Table 2: Common Purification Techniques for Mal-PEG8-NHS Conjugates
| Technique | Principle of Separation | Primary Application in this Workflow | Reference |
| Desalting/Dialysis | Size | Removal of excess, unreacted this compound. | |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of conjugated from unconjugated protein; separation of species with different DARs. | |
| Size Exclusion Chromatography (SEC) | Size | Removal of aggregates and small molecule impurities (final polishing step). | |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment of the final conjugate. |
Visualizations
Caption: Experimental workflow for a two-step conjugation and purification process.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Minimizing non-specific binding in Mal-PEG8-NHS ester reactions.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize non-specific binding and optimize conjugation reactions using the heterobifunctional Mal-PEG8-NHS ester crosslinker.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of non-specific binding in my this compound reaction?
A1: Non-specific binding can arise from several sources during a two-step conjugation protocol:
-
Hydrolysis of Reactive Groups: Both the NHS ester and the maleimide group are susceptible to hydrolysis in aqueous buffers. A hydrolyzed crosslinker cannot participate in the desired reaction and can lead to purification difficulties. The NHS ester is particularly sensitive to high pH.[1][2]
-
Side Reactions: The NHS ester can react with non-target nucleophiles, while the maleimide group can react with amines (like lysine) at pH values above 7.5, losing its specificity for thiols.[3][4]
-
Suboptimal Molar Ratios: An excessive amount of the crosslinker can lead to multiple PEG molecules attaching to the first protein, potentially causing aggregation or binding to unreacted sites on the second molecule.
-
Protein Aggregation: The conjugation process itself can sometimes induce protein precipitation or aggregation, which can trap unreacted reagents and lead to high background signals.
-
Post-Purification Interactions: The final conjugate may exhibit non-specific binding in downstream assays due to exposed hydrophobic regions or electrostatic interactions. This is a separate issue from the conjugation chemistry itself but is a common problem.
Q2: How can I prevent the NHS ester from hydrolyzing before it reacts with my protein?
A2: The stability of the NHS ester is highly dependent on pH and temperature. Hydrolysis is a major competing reaction to the desired conjugation with a primary amine.[1]
-
Control pH: The reaction between an NHS ester and a primary amine is most efficient at a pH of 7.2-8.5. However, the rate of hydrolysis increases dramatically with pH. A common strategy is to perform the reaction at pH 7.2-7.5 for a longer duration or at pH 8.0-8.5 for a shorter period (e.g., 30-60 minutes).
-
Buffer Choice: Crucially, use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines like Tris or glycine will compete with the target protein for the NHS ester and should only be used to quench the reaction.
-
Reagent Preparation: this compound is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare a stock solution in a dry, water-miscible organic solvent like DMSO or DMF and use it immediately. Do not store the crosslinker in an aqueous solution.
Data Presentation
Table 1: Effect of pH on NHS-Ester Hydrolysis This table illustrates the relationship between pH and the stability of a typical NHS ester in an aqueous solution. As pH increases, the half-life (the time for 50% of the ester to hydrolyze) decreases significantly.
| pH | Temperature | Approximate Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | 4°C | ~1 hour | |
| 8.6 | 4°C | 10 minutes |
Q3: The maleimide reaction with my thiol-containing molecule is inefficient. What are the common causes?
A3: Inefficiency in the second step of the conjugation typically points to issues with the maleimide group or the target thiol.
-
Maleimide Hydrolysis: While more stable than the NHS ester, the maleimide group can hydrolyze, especially at pH values above 7.5. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 to ensure selectivity and stability.
-
Oxidized Thiols: The target sulfhydryl (-SH) groups on your protein or peptide may have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides. Before conjugation, consider treating your molecule with a disulfide-reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often recommended because it does not contain thiols and does not need to be removed prior to the maleimide reaction. In contrast, agents like DTT or β-mercaptoethanol must be completely removed (e.g., via a desalting column) as they will compete for the maleimide.
-
Buffer Contaminants: Ensure the buffer for this step is free of any thiol-containing substances. Also, degas buffers to minimize the re-oxidation of free thiols.
Q4: What are the best quenching agents, and when should I add them?
A4: Quenching is a critical step to stop the reaction and prevent any unreacted crosslinker from causing non-specific binding later.
-
For NHS Ester Reactions: After the incubation with the amine-containing protein is complete, add a small molecule with a primary amine to consume all excess NHS esters. Common choices include Tris, glycine, or ethanolamine.
-
For Maleimide Reactions: After the second incubation is complete, add a small molecule thiol to quench any remaining reactive maleimides. Common choices are cysteine or β-mercaptoethanol.
Table 2: Common Quenching Agents and Recommended Concentrations
| Reactive Group to Quench | Quenching Agent | Typical Final Concentration | Reaction Time |
| NHS Ester | Tris or Glycine | 20-50 mM | 15-30 min |
| Maleimide | Cysteine or β-ME | 10-20 mM | 15-30 min |
Q5: I've purified my conjugate, but it still shows high background signal in my downstream assay (e.g., ELISA, Flow Cytometry). What can I do?
A5: This type of non-specific binding is often due to interactions between the conjugate and the assay surfaces or other proteins, rather than covalent reactions.
-
Improve Purification: Ensure your purification method effectively removes all unreacted protein and crosslinker. Size-exclusion chromatography (SEC) is excellent for removing small molecules, while ion-exchange chromatography (IEX) can help separate un-conjugated protein from the PEGylated product.
-
Use Blocking Agents in Assays: The most effective solution is to optimize your assay buffer. Add blocking agents to prevent hydrophobic or electrostatic interactions. Common additives include proteins like Bovine Serum Albumin (BSA) and non-ionic surfactants like Tween-20 or Triton X-100.
Visualizations
Reaction Mechanism
Caption: Two-step conjugation using a this compound crosslinker.
Experimental Workflow
Caption: Standard experimental workflow for a two-step bioconjugation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting non-specific binding issues.
Experimental Protocols
Protocol 1: General Two-Step Conjugation Protocol
This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing molecule (Molecule B) using this compound.
A. Materials
-
Protein A Buffer: Amine-free buffer, e.g., 1x PBS (Phosphate Buffered Saline), pH 7.2-7.5.
-
Molecule B Buffer: Thiol-free buffer, e.g., 1x PBS with 5 mM EDTA, pH 6.5-7.0.
-
Crosslinker Stock: 10 mM this compound in anhydrous DMSO (prepare fresh).
-
Quenching Buffers: 1 M Tris-HCl, pH 8.0; 1 M Cysteine-HCl, pH 7.0.
-
Purification: Desalting columns (e.g., PD-10) or SEC system.
-
(Optional) Reducing Agent: 10 mM TCEP-HCl.
B. Procedure
Step 1: Reaction of Mal-PEG8-NHS with Protein A (Amine Reaction)
-
Prepare Protein A at a concentration of 1-10 mg/mL in Protein A Buffer.
-
Immediately before use, prepare the 10 mM crosslinker stock solution in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the crosslinker solution to the Protein A solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Remove the excess, unreacted crosslinker by passing the solution through a desalting column equilibrated with Molecule B Buffer. This step exchanges the buffer and purifies the maleimide-activated Protein A intermediate.
Step 2: Reaction of Intermediate with Molecule B (Thiol Reaction)
-
(Optional) If Molecule B has disulfide bonds, pre-treat it with a 50-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Combine the purified maleimide-activated Protein A with Molecule B at a molar ratio between 1:1 and 1:5 (Protein A:Molecule B).
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench any unreacted maleimide groups by adding Cysteine to a final concentration of 10-20 mM and incubating for an additional 20 minutes.
C. Final Purification
-
Purify the final conjugate from unreacted molecules and quenching agents using an appropriate method such as Size-Exclusion Chromatography (SEC) or dialysis.
-
Analyze the final product using SDS-PAGE and/or HPLC to confirm conjugation and assess purity. Store the conjugate under appropriate conditions (typically at 4°C or -20°C).
References
Strategies to improve the solubility of Mal-PEG8-NHS ester conjugates.
This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols for improving the solubility of Mal-PEG8-NHS ester conjugates during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate won't dissolve in my aqueous buffer. What is the primary cause?
A1: this compound, like many non-sulfonated NHS esters, has limited direct solubility in aqueous buffers, especially those with high salt concentrations.[1] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[1][2]
Q2: I dissolved the ester in DMSO first, but my aqueous reaction mixture still turned cloudy. What should I do?
A2: Cloudiness or precipitation upon addition to the aqueous buffer suggests that the final concentration of the organic solvent is too high or the conjugate has exceeded its solubility limit in the final buffer composition. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous reaction mixture is below 10%, as most proteins can tolerate this level without precipitating.[1] If precipitation persists, consider using a longer, more hydrophilic PEG linker to improve the overall solubility of the final conjugate.[3]
Q3: What is the optimal pH for dissolving and reacting this compound?
A3: The optimal pH for reacting NHS esters with primary amines on proteins or other molecules is between 7.2 and 8.5. Below this range, the amine groups are protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester accelerates significantly, which competes with the desired conjugation reaction. Therefore, a balance must be struck. For the initial dissolution step in an organic solvent, pH is not a factor. For the aqueous reaction, start with a buffer at pH 7.2-7.5 for the maleimide reaction and adjust to 8.0-8.5 for the NHS ester reaction if performing a two-step conjugation.
Q4: Which buffers should I use, and which should I avoid?
A4:
-
Compatible Buffers: Phosphate, borate, carbonate-bicarbonate, and HEPES buffers are all suitable for NHS ester reactions. A common choice is 100 mM sodium phosphate with 150 mM sodium chloride, pH 7.2-7.5.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These will compete with your target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.
Q5: How does temperature affect the solubility and stability of the conjugate?
A5: While temperature can influence reaction rates, its primary impact here is on stability. The NHS ester group is susceptible to hydrolysis, and this degradation is accelerated at higher temperatures and higher pH. Reactions can be performed at room temperature (for 0.5-4 hours) or at 4°C (for 2-4 hours or overnight) to slow the rate of hydrolysis. If solubility is an issue at 4°C, performing the reaction at room temperature for a shorter duration may be a viable compromise.
Troubleshooting Guide
Problem: The this compound powder is difficult to handle and appears clumpy.
-
Possible Cause: The reagent is hygroscopic and has absorbed moisture from the air. NHS esters are highly moisture-sensitive.
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening it to prevent condensation. Store the reagent tightly sealed at -20°C in a desiccated environment.
Problem: Low or no conjugation yield despite the reagent dissolving.
-
Possible Cause 1: Hydrolysis of the NHS ester. The reagent may have been compromised by moisture, or the reaction pH is too high, leading to rapid hydrolysis.
-
Solution 1: Use fresh, high-quality anhydrous DMSO or DMF for reconstitution. Prepare the stock solution immediately before use and do not store it in an aqueous buffer. Verify that the reaction buffer pH is within the optimal 7.2-8.5 range.
-
Possible Cause 2: Inactive target molecule. The primary amine on your target protein or molecule may not be accessible.
-
Solution 2: Ensure your protein is correctly folded and that the targeted amine groups (N-terminus or lysine residues) are available for reaction.
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous environment. Hydrolysis is a competing reaction that directly impacts the efficiency of the desired conjugation.
| pH | Temperature | Approximate Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | 25°C | 1 hour | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | ~125 minutes (for a model compound) |
Table 1: Effect of pH and Temperature on NHS Ester Stability in Aqueous Buffers.
| Solvent | Typical Max Concentration (Sulfo-NHS esters) | Notes | Reference(s) |
| DMSO/DMF | >50 mg/mL | Anhydrous solvent is critical to prevent hydrolysis of the ester in the stock solution. | |
| Water | 5 - 10 mg/mL | For Sulfo-NHS esters. Non-sulfonated esters like Mal-PEG8-NHS have significantly lower water solubility. |
Table 2: Comparative Solubility of NHS/Sulfo-NHS Esters.
Experimental Protocols & Visualizations
Protocol 1: Reconstitution and Use of this compound
This protocol outlines the standard procedure for dissolving the ester and adding it to an aqueous protein solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, amine-free DMSO or DMF
-
Protein solution in a compatible buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5)
-
Desalting column
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.
-
Prepare Stock Solution: Immediately before use, dissolve the required amount of the ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Vortex briefly to ensure it is fully dissolved.
-
Calculate Molar Excess: Determine the amount of ester needed for the reaction. A 10- to 50-fold molar excess of the crosslinker over the amount of amine-containing protein is a common starting point.
-
Perform Conjugation: Slowly add the calculated volume of the ester stock solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be less than 10%.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove Excess Reagent: Immediately following incubation, remove non-reacted crosslinker using a desalting column equilibrated with the desired buffer for the next step (e.g., a buffer at pH 6.5-7.5 for a subsequent maleimide reaction).
Caption: General workflow for this compound conjugation.
Troubleshooting Solubility Issues
If you encounter precipitation or cloudiness, this decision tree can help diagnose the problem.
Caption: Troubleshooting decision tree for solubility problems.
Competing Reaction Pathways
The primary goal is the reaction of the NHS ester with an amine. However, hydrolysis competes with this process, especially at higher pH.
Caption: Competing pathways: Amine reaction vs. Hydrolysis.
References
Addressing stability issues of Mal-PEG8-NHS ester in solution.
Welcome to the technical support center for Mal-PEG8-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring successful conjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and data summaries to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conjugation Yield
Q1: I am seeing very low or no conjugation to my protein/antibody. What is the most likely cause?
A1: The most common reason for low conjugation yield is the hydrolysis of the reactive ends of the this compound, particularly the NHS ester. Both the N-hydroxysuccinimide (NHS) ester and the maleimide group are susceptible to hydrolysis in aqueous solutions. It is crucial to handle the reagent correctly to prevent its degradation before it can react with your molecule of interest.
Q2: My this compound may have degraded. How can I tell?
A2: It is highly recommended to always use freshly prepared solutions of the linker.[1][2][3] Do not store this compound in solution, especially in aqueous buffers.[4][5] The solid reagent is sensitive to moisture and should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: I suspect my buffer is the issue. What are the optimal buffer conditions for conjugation?
A3: Buffer choice and pH are critical for successful conjugation.
-
For the NHS ester reaction with primary amines (-NH2): The optimal pH range is 7.2 to 8.5. A common choice is phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate buffer at pH 8.3. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.
-
For the maleimide reaction with thiols (-SH): The optimal pH range is 6.5 to 7.5. At pH values above 7.5, the maleimide group can also react with amines and its hydrolysis rate increases.
Therefore, a two-step conjugation is often performed, starting with the NHS ester reaction at pH 7.2-8.0, followed by purification and then the maleimide reaction at pH 6.5-7.5.
Issue 2: Reagent Solubility and Handling
Q4: What is the best way to dissolve this compound?
A4: this compound is not readily soluble in aqueous buffers. It should first be dissolved in an anhydrous (dry) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This stock solution should be prepared immediately before use and can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in your reaction mixture is low (typically <10%) to avoid denaturing your protein.
Q5: Can I prepare a stock solution of this compound and store it?
A5: It is strongly advised not to store this compound in solution. Both reactive groups are susceptible to hydrolysis over time. If you must prepare a stock solution in advance, use anhydrous DMSO or DMF, store it in tightly sealed aliquots at -20°C or -80°C, and use it within a month. However, for best results, always use a freshly prepared solution.
Issue 3: Stability of the Conjugated Product
Q6: I've successfully formed my conjugate, but it seems to be unstable. Why is this happening?
A6: The thioether bond formed between the maleimide and a thiol group can undergo a retro-Michael reaction, leading to deconjugation. This process can be accelerated by the presence of other thiol-containing molecules, such as glutathione in plasma. The stability of the maleimide-thiol linkage is a known challenge in the development of antibody-drug conjugates (ADCs).
Q7: How can I improve the stability of my maleimide-thiol conjugate?
A7: One strategy to improve stability is to promote the hydrolysis of the thiosuccinimide ring in the conjugate to form a stable ring-opened succinamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction. This can sometimes be achieved by a controlled incubation of the conjugate. There are also newer generations of maleimide derivatives designed for greater stability.
Data Summary
The stability of this compound in solution is primarily dictated by the hydrolysis rates of its reactive moieties. The following tables summarize the key factors influencing stability.
Table 1: Factors Affecting NHS Ester and Maleimide Stability
| Functional Group | Key Stability Concern | Optimal Reaction pH | Conditions that Decrease Stability |
| NHS Ester | Hydrolysis | 7.2 - 8.5 | High pH (>8.5), presence of water, primary amine-containing buffers (e.g., Tris) |
| Maleimide | Hydrolysis, Retro-Michael reaction (of conjugate) | 6.5 - 7.5 | High pH (>7.5), presence of competing thiols |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life |
| 7.0 | 25°C | 4-5 hours |
| 8.0 | 25°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Note: These are general values for NHS esters; the PEG linker may slightly alter these rates.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (Amine) to a Thiol-Containing Molecule
This protocol describes the reaction of the NHS ester of this compound with a protein's primary amines, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.
A. Reagent and Buffer Preparation
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Linker Stock Solution: Just before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Thiol Molecule Solution: Prepare the sulfhydryl-containing molecule in a buffer at pH 6.5-7.5 (e.g., 0.1 M phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0). If the molecule has disulfide bonds, they must be reduced first using a reducing agent like TCEP and purified.
B. Step 1: Reaction of NHS Ester with Protein Amines
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to the one used for the thiol reaction (pH 6.5-7.5).
C. Step 2: Reaction of Maleimide with Thiols
-
Immediately add the thiol-containing molecule to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol molecule over the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM to consume any unreacted maleimide groups.
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method to remove excess thiol-containing molecule and any quenching reagents.
Protocol 2: Assessing the Activity of this compound
This is a simplified method to check if the NHS ester is active. It is based on the release of NHS upon hydrolysis or reaction, which can be monitored by an increase in absorbance at 260 nm.
-
Prepare a 1 mM solution of this compound in anhydrous DMSO.
-
Prepare two cuvettes with 1 mL of an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Measure the baseline absorbance of both cuvettes at 260 nm.
-
To the sample cuvette, add 10 µL of the 1 mM linker solution. To the reference cuvette, add 10 µL of DMSO.
-
Mix and monitor the absorbance of the sample cuvette at 260 nm over 30-60 minutes.
-
A steady increase in absorbance over time indicates the release of NHS and thus suggests the NHS ester is active.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Mal-PEG8-NHS Ester vs. SMCC for Antibody-Drug Conjugation
For researchers and drug development professionals in the field of targeted cancer therapy, the selection of a chemical linker is a critical decision in the design of an effective Antibody-Drug Conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[][] This guide provides an objective, data-supported comparison between two widely utilized heterobifunctional linkers: the PEGylated Mal-PEG8-NHS ester and the conventional non-PEGylated Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Both linkers employ the same fundamental chemistry: an N-hydroxysuccinimide (NHS) ester to react with primary amines on antibody lysine residues and a maleimide group to react with thiol groups on the cytotoxic payload.[3] However, the introduction of an eight-unit polyethylene glycol (PEG8) spacer in the this compound imparts significant physicochemical differences that translate into distinct performance characteristics.
Chemical Structure and Reaction Mechanism
The core structural difference lies in the spacer arm separating the two reactive moieties. SMCC features a hydrophobic cyclohexyl group, whereas this compound contains a hydrophilic PEG8 chain. This distinction is central to their differing impacts on the final ADC.
The conjugation process for both linkers is a two-step reaction. First, the NHS ester reacts with a primary amine from a lysine residue on the antibody to form a stable amide bond. Second, the thiol group from a payload molecule reacts with the maleimide group to form a stable thioether bond.
Performance Comparison: Key Experimental Findings
The choice between a PEGylated and non-PEGylated linker has significant downstream consequences for the ADC's performance, from its physical stability to its in vivo efficacy.
Hydrophilicity and Aggregation
Hydrophobic payloads and linkers are a primary cause of ADC aggregation, which can lead to rapid clearance from circulation, loss of efficacy, and increased immunogenicity.[][4]
-
SMCC: The hydrophobic nature of the SMCC linker, when combined with a hydrophobic payload, often limits the achievable drug-to-antibody ratio (DAR) to 3-4. Attempts to increase the DAR with SMCC can lead to significant aggregation and loss of affinity for the target antigen.
-
This compound: The hydrophilic PEG8 spacer effectively masks the payload's hydrophobicity, creating a hydration shell that improves the overall water solubility of the ADC. This allows for the successful conjugation of hydrophobic drugs at higher DARs without inducing aggregation. This is a key advantage, as a higher DAR can enhance the potency of an ADC, especially for targets with low antigen expression.
Pharmacokinetics (PK)
The pharmacokinetic profile of an ADC is a critical determinant of its therapeutic window. An ideal ADC should have a long circulation half-life and low clearance to maximize its exposure to tumor tissue.
-
SMCC: ADCs constructed with hydrophobic linkers like SMCC tend to be cleared more rapidly from circulation. This is attributed to non-specific uptake and catabolism. A study on ado-trastuzumab emtansine (which uses an SMCC derivative) noted that the ADC clears slightly faster than the total antibody, suggesting some payload loss in circulation.
-
This compound: The inclusion of a PEG spacer significantly improves the pharmacokinetic profile of ADCs. Studies have demonstrated that PEGylation leads to slower clearance and a longer plasma half-life. Specifically, a PEG length of at least eight units (PEG8) has been identified as a critical threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability. This enhanced PK profile allows for greater accumulation of the ADC in tumor tissue.
| Parameter | SMCC-based ADC (Non-PEGylated) | Mal-PEG8-NHS based ADC | Key Finding |
| Plasma Clearance | Faster Clearance | Slower Clearance | PEGylation with at least 8 units significantly reduces plasma clearance. |
| Plasma Half-life (t½) | Shorter | Longer | PEG chains increase the hydrodynamic radius, reducing renal clearance and extending circulation time. |
| Tumor Exposure (AUC) | Lower | Higher | Slower clearance leads to greater accumulation and exposure in tumor tissue. |
Table 1. Comparative Pharmacokinetic Properties. Note: Data is synthesized from multiple preclinical studies comparing non-PEGylated and PEGylated ADCs. Absolute values are context-dependent (antibody, payload, model system), but the trend is consistent.
In Vitro and In Vivo Efficacy
Ultimately, the goal of an ADC is to effectively kill cancer cells. While in vitro cytotoxicity is a key metric, it does not always correlate directly with in vivo efficacy, largely due to the influence of pharmacokinetics.
-
SMCC: ADCs with SMCC linkers demonstrate potent in vitro cytotoxicity. However, their suboptimal PK profiles can limit their in vivo efficacy, requiring higher doses to achieve the desired anti-tumor effect.
-
This compound: A potential trade-off for improved PK can be a modest reduction in in vitro potency (higher IC50 values) with longer PEG chains. However, this is often outweighed by superior in vivo performance. The enhanced tumor exposure provided by the PEG8 linker typically translates to significantly greater tumor growth inhibition in animal models compared to non-PEGylated ADCs, even at equivalent or lower doses. Studies have shown a binary effect where ADCs with PEG8 or more units provided a 75-85% reduction in tumor weight, compared to only an 11% reduction for a non-PEGylated control ADC.
| Parameter | SMCC-based ADC (Non-PEGylated) | Mal-PEG8-NHS based ADC | Key Finding |
| In Vitro Cytotoxicity (IC50) | Potent | May be slightly less potent | Some studies show a modest increase in IC50 with longer PEG chains. |
| In Vivo Efficacy | Effective, but may be limited by PK | Generally Superior | Improved PK leads to higher tumor exposure and significantly better tumor growth inhibition. |
| Therapeutic Index | Lower | Higher | Improved PK and efficacy, coupled with reduced non-specific toxicity, leads to a wider therapeutic window. |
Table 2. Comparative Efficacy and Therapeutic Index. Note: Data is synthesized from multiple preclinical studies. The trend shows that improved in vivo performance of PEGylated ADCs often outweighs any minor reduction in in vitro potency.
Experimental Protocols
Detailed methodologies are crucial for the successful design and synthesis of ADCs. Below are representative protocols for conjugating a thiol-containing payload to an antibody using either SMCC or this compound.
Protocol 1: Conjugation via SMCC (or Sulfo-SMCC)
This protocol describes a two-step process for conjugating a thiol-containing drug (e.g., DM1) to antibody lysine residues using the SMCC linker (or its water-soluble analog, Sulfo-SMCC).
-
Antibody-Linker Activation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer such as PBS (100 mM sodium phosphate, 150 mM NaCl), pH 7.2-7.5.
-
Dissolve SMCC in an organic solvent like DMSO, or Sulfo-SMCC in the reaction buffer, immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC linker to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted SMCC linker using a desalting column (e.g., Zeba™ Spin Desalting Column) or tangential flow filtration. Equilibrate and elute with PBS containing 1 mM EDTA.
-
-
Conjugation to Thiol-Payload:
-
Immediately add the thiol-containing payload (dissolved in an appropriate solvent) to the purified, linker-activated antibody. A typical molar ratio is 4:1 to 8:1 (Payload:Antibody).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C in the dark. The reaction pH should be maintained between 6.5-7.5 for the maleimide-thiol reaction.
-
-
Purification and Characterization:
-
Purify the final ADC product using size-exclusion chromatography (SEC) to remove unconjugated payload and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Protocol 2: Conjugation via this compound
This protocol follows a similar two-step process, leveraging the increased water solubility of the PEGylated linker.
-
Antibody-Linker Activation:
-
Prepare the antibody at 5-10 mg/mL in an amine-free buffer (e.g., PBS), pH 7.2-7.5.
-
Dissolve the this compound in an organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. The final organic solvent concentration should be kept below 10%.
-
Add a 10- to 50-fold molar excess of the linker to the antibody solution.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Purification of Activated Antibody:
-
Remove excess linker using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.2-7.5).
-
-
Conjugation to Thiol-Payload:
-
Add the thiol-containing payload to the desalted, activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Final Purification:
-
(Optional) Quench any unreacted maleimide groups by adding L-cysteine to the reaction mixture and incubating for 15-30 minutes.
-
Purify the final ADC using SEC to remove unconjugated species.
-
Characterize the final product to determine DAR and aggregation levels.
-
Logical Relationship Visualization
The decision between SMCC and this compound is a trade-off between established use and optimized biophysical properties. The inclusion of the PEG8 moiety is a design choice aimed at improving the overall performance of the ADC.
Conclusion
The selection between this compound and SMCC represents a critical decision in ADC design. While SMCC is a well-established linker used in approved ADCs like Kadcyla®, its inherent hydrophobicity can limit the DAR and lead to suboptimal pharmacokinetic properties.
The this compound linker, by incorporating a hydrophilic PEG8 spacer, offers a solution to these challenges. Experimental data consistently demonstrates that this PEGylation strategy reduces aggregation, improves pharmacokinetics by decreasing clearance, and enhances in vivo anti-tumor efficacy. While a potential trade-off in in vitro potency may exist, the improvements in the overall therapeutic index often make PEGylated linkers the superior choice, particularly for hydrophobic payloads or when higher drug loading is desired. For researchers aiming to develop next-generation ADCs with optimized safety and efficacy profiles, the this compound provides a powerful and rationally designed alternative to conventional non-PEGylated linkers.
References
A Comparative Guide to Mal-PEG8-NHS Ester and Other NHS-PEG-Maleimide Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and the overall therapeutic index. Among the various linker technologies, heterobifunctional NHS-PEG-Maleimide linkers have gained prominence for their ability to connect antibodies to thiol-containing payloads. This guide provides an objective comparison of Mal-PEG8-NHS ester with other NHS-PEG-Maleimide linkers possessing different polyethylene glycol (PEG) spacer lengths, supported by experimental data and detailed methodologies.
Introduction to NHS-PEG-Maleimide Linkers
NHS-PEG-Maleimide linkers are heterobifunctional crosslinkers that feature an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other, connected by a PEG spacer. The NHS ester reacts with primary amines, such as the lysine residues on an antibody, to form a stable amide bond. The maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of a payload molecule, to form a stable thioether bond.[1][2]
The integrated PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC, reduce aggregation, and favorably modulate its pharmacokinetic properties.[3][] The length of the PEG chain is a crucial parameter that can be optimized to achieve the desired biophysical and pharmacological characteristics of the bioconjugate.
Comparison of this compound with Other NHS-PEG-Maleimide Linkers
The performance of an ADC is significantly influenced by the length of the PEG spacer in the linker. Here, we compare this compound with other common variants, such as those with PEG4, PEG12, and PEG24 units.
Physicochemical Properties
The physical and chemical properties of NHS-PEG-Maleimide linkers vary with the length of the PEG chain.
| Property | Mal-PEG4-NHS Ester | This compound | Mal-PEG12-NHS Ester | Mal-PEG24-NHS Ester |
| Molecular Weight | ~500 g/mol | ~700 g/mol | ~900 g/mol | ~1500 g/mol |
| Spacer Arm Length | ~25 Å | ~39 Å[5] | ~53 Å | ~95 Å |
| Solubility | Good in aqueous & organic solvents | Excellent in aqueous & organic solvents | Excellent in aqueous & organic solvents | Excellent in aqueous & organic solvents |
| Hydrophilicity | Moderate | High | Very High | Very High |
Data is approximate and can vary slightly based on the specific manufacturer.
Impact on Antibody-Drug Conjugate (ADC) Performance
The length of the PEG linker has a profound impact on the pharmacokinetic profile, stability, and efficacy of an ADC.
A key study by Burke et al. (2017) investigated the impact of PEG chain length on the pharmacokinetics of a DAR 8 ADC. The results demonstrated a clear correlation between PEG length and plasma clearance.
| Linker | Relative Clearance | Key Observation |
| Non-PEGylated | High | Rapid clearance from plasma. |
| Mal-PEG2-NHS | Moderate-High | Improved exposure compared to non-PEGylated. |
| Mal-PEG4-NHS | Moderate | Further reduction in clearance. |
| Mal-PEG8-NHS | Low | Significant improvement in plasma exposure, approaching that of the parent antibody. |
| Mal-PEG12-NHS | Low | Minimal additional improvement in clearance compared to PEG8. |
| Mal-PEG24-NHS | Low | No significant further reduction in clearance beyond the PEG8 threshold. |
This table summarizes findings from Burke et al., Mol Cancer Ther, 2017.
The data suggests that a PEG length of at least eight units (PEG8) is a critical threshold for minimizing plasma clearance and maximizing the exposure of the ADC. Longer PEG chains beyond this point offer diminishing returns in terms of pharmacokinetic improvement.
The stability of the maleimide-thiol linkage is a critical factor for in vivo performance, as premature drug release can lead to off-target toxicity. The succinimide ring formed upon reaction with a thiol is susceptible to a retro-Michael reaction, leading to deconjugation.
While the PEG chain length itself does not directly alter the chemistry of the maleimide-thiol bond, the overall hydrophilicity and conformation of the ADC conferred by the PEG linker can influence its stability. Studies have shown that hydrophilic linkers can help shield the hydrophobic payload, potentially reducing aggregation and improving overall stability.
For enhanced stability, next-generation maleimide-based linkers, such as those that undergo self-stabilization through hydrolysis of the succinimide ring or transcyclization reactions, have been developed. Another alternative is the use of mono-sulfone-PEG linkers, which have demonstrated greater stability against deconjugation compared to their maleimide-PEG counterparts. In one study, a mono-sulfone PEG conjugate retained over 95% conjugation after seven days in the presence of 1 mM glutathione, whereas the maleimide-PEG conjugate retained only about 70%.
The impact of PEG linker length on the in vitro cytotoxicity of ADCs can be cell line and payload dependent. In the study by Burke et al., for an anti-CD30 ADC, the inclusion of PEG linkers of varying lengths (PEG2 to PEG24) had no significant effect on the in vitro potency, with all conjugates exhibiting comparable EC50 values.
However, the improved pharmacokinetic properties conferred by optimal PEGylation, such as with a PEG8 linker, often translate to enhanced in vivo efficacy. The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue and a wider therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs with different NHS-PEG-Maleimide linkers.
Two-Step Protein Conjugation Protocol
This protocol describes a common two-step method for conjugating a thiol-containing payload to an amine-containing protein (e.g., an antibody) using a Mal-(PEG)n-NHS Ester.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing payload (Payload-SH)
-
Mal-(PEG)n-NHS Ester (e.g., this compound)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the Conjugation Buffer.
-
Linker Activation: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in a small amount of anhydrous DMSO or DMF and then dilute it in the Conjugation Buffer.
-
First Reaction (Amine Coupling): Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer.
-
Second Reaction (Thiol Coupling): Immediately add the thiol-containing payload to the maleimide-activated protein solution. The molar ratio should be optimized based on the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Final Purification: Purify the final ADC conjugate from unreacted payload and other impurities using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
ADC Stability Assessment in Human Plasma
This protocol outlines a method to evaluate the stability of the linker-payload bond in human plasma.
Materials:
-
Purified ADC
-
Human plasma
-
PBS
-
HPLC system with a suitable column (e.g., SEC or HIC)
Procedure:
-
Incubation: Incubate the ADC in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Preparation: At each time point, process the plasma samples to isolate the ADC. This may involve affinity capture or other purification methods.
-
HPLC Analysis: Analyze the purified ADC samples by HPLC.
-
SEC-HPLC: To monitor for aggregation and fragmentation.
-
HIC-HPLC or RP-HPLC: To determine the drug-to-antibody ratio (DAR) and quantify the amount of unconjugated antibody.
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability profile and calculate the half-life of the conjugate.
Visualizations
Logical Workflow for ADC Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of an Antibody-Drug Conjugate.
Signaling Pathway of ADC Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Conclusion
The selection of an appropriate NHS-PEG-Maleimide linker is a critical step in the design of successful bioconjugates, including ADCs. This compound often represents an optimal choice, providing a balance of hydrophilicity to improve pharmacokinetics without the added complexity and potential for reduced potency associated with significantly longer PEG chains. Experimental data robustly supports that a PEG8 linker is sufficient to minimize plasma clearance and enhance in vivo exposure of high-DAR ADCs.
However, for applications requiring enhanced stability, researchers should consider next-generation maleimide-based linkers or alternative chemistries like mono-sulfone-PEG linkers. The detailed experimental protocols provided in this guide offer a framework for the synthesis and comparative evaluation of ADCs with different linker technologies, enabling the rational design of more effective and safer targeted therapeutics.
References
Alternative crosslinkers to Mal-PEG8-NHS ester for bioconjugation.
A Comprehensive Guide to Alternative Crosslinkers for Bioconjugation: A Comparative Analysis to Mal-PEG8-NHS Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. The this compound is a widely used heterobifunctional crosslinker, valued for its ability to connect amine- and thiol-containing molecules via a flexible polyethylene glycol (PEG) spacer.[1][2] The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as those on lysine residues, while the maleimide group targets sulfhydryl groups on cysteine residues.[3][4]
However, the efficacy of this compound is not without its limitations. A significant drawback is the potential instability of the thioether bond formed by the maleimide-thiol reaction.[5] This bond can undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to deconjugation and potential off-target effects. Furthermore, the succinimide ring is susceptible to hydrolysis, and side reactions like thiazine rearrangement can occur, complicating the product profile.
This guide provides an objective comparison of alternative crosslinking technologies that address the stability and specificity challenges associated with maleimide-based bioconjugation, supported by experimental data and detailed protocols.
Comparative Analysis of Crosslinker Performance
The choice of a crosslinker significantly impacts the stability, homogeneity, and ultimately the in vivo performance of a bioconjugate. The following table summarizes key performance characteristics of this compound and its alternatives.
| Crosslinker Chemistry | Target Residue(s) | Bond Formed | Key Advantages | Key Disadvantages |
| Maleimide-NHS Ester | Cysteine (Thiol), Lysine (Amine) | Thioether, Amide | High selectivity for thiols at pH 6.5-7.5, rapid reaction kinetics. | Thioether bond can be unstable (retro-Michael reaction); potential for side reactions. |
| "Next-Gen" Maleimides (e.g., Diiodomaleimides) | Cysteine (Thiol) | Thioether | Rapid reaction, reduced hydrolysis, and improved stability; effective for sterically hindered systems. | Newer technology with less extensive literature compared to traditional maleimides. |
| Thiol-ene / Bridging Disulfides | Cysteine (Thiol) | Thioether / Disulfide | Substantially improved plasma stability compared to conventional maleimide conjugates. | May require specific reaction conditions or catalysts. |
| Methylsulfonyl Heterocycles (e.g., Phenyloxadiazole) | Cysteine (Thiol) | Thio-aryl ether | Forms highly stable conjugates in human plasma; exquisite chemoselectivity. | May have different reaction kinetics compared to maleimides. |
| Aldehyde/Hydrazine (SoluLINK®) | Lysine (Amine), N-terminus | Bis-arylhydrazone | Forms a highly stable, UV-traceable bond; no homodimer formation. | Requires modification of both biomolecules prior to conjugation. |
| Strain-Promoted "Click Chemistry" (SPAAC) | Azide (non-native) | Triazole | Bioorthogonal reaction with high specificity and efficiency; stable linkage. | Requires introduction of non-native azide and alkyne functional groups into the biomolecules. |
| α-Haloacetamides (e.g., Bromoacetamide) | Cysteine (Thiol) | Thioether | Forms a completely irreversible and highly stable thioether bond. | Can also react with other nucleophilic residues like histidine at higher concentrations. |
Quantitative Stability Data
The stability of the linker is paramount for in vivo applications such as antibody-drug conjugates (ADCs). Premature drug release can lead to off-target toxicity and a reduced therapeutic window.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | |
| Methylsulfonyl Benzothiazole | Cysteine conjugate in human plasma | 3 (T1/2 = 191 h) | >50% | |
| Maleimide-based (Thioether) | Cysteine conjugate in human plasma | 3 (T1/2 = 4.3 h) | <10% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% |
These data highlight the significant stability advantage offered by alternative linker technologies over the conventional maleimide-thioether linkage in a physiological environment.
Visualizing Bioconjugation Workflows and Chemistries
Diagrams created using Graphviz DOT language help to clarify complex workflows and chemical principles.
Caption: Reaction mechanism of a heterobifunctional Mal-PEG-NHS crosslinker.
Caption: A typical two-step experimental workflow for bioconjugation.
Caption: Comparison of stable vs. unstable thioether linkage in vivo.
Experimental Protocols
The following sections provide generalized methodologies for bioconjugation. Specific parameters such as buffer composition, pH, reaction time, and molar excess of reagents should be optimized for each specific application.
General Protocol for Two-Step Heterobifunctional Crosslinking
This protocol is a general guideline for conjugating an amine-containing protein (Protein 1) to a thiol-containing molecule (Molecule 2) using a Maleimide-NHS ester crosslinker.
Materials:
-
Protein 1 (Amine-containing): e.g., Antibody at 1-10 mg/mL.
-
Molecule 2 (Thiol-containing): e.g., Drug, peptide, or oligonucleotide.
-
Crosslinker: this compound.
-
Amine-Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Thiol-Reaction Buffer: PBS, pH 6.5-7.0, containing EDTA (1-5 mM) to prevent disulfide bond formation.
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Reagent (optional): Cysteine, 2-mercaptoethanol, or Tris buffer.
-
Purification Tools: Desalting columns (e.g., Zeba™ Spin) or Size-Exclusion Chromatography (SEC) system.
Procedure:
-
Preparation: Equilibrate all reagents to room temperature. If Protein 1 is in a buffer containing primary amines (e.g., Tris), exchange it into the Amine-Reaction Buffer.
-
Crosslinker Activation: Immediately before use, dissolve the this compound in DMSO to a concentration of ~10 mM.
-
Step 1: Reaction with Amines:
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Protein 1.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker immediately using a desalting column or dialysis, exchanging the maleimide-activated protein into the Thiol-Reaction Buffer. This step is crucial to prevent the NHS ester from hydrolyzing and to avoid unwanted reactions in the next step.
-
-
Step 2: Reaction with Thiols:
-
Immediately add the maleimide-activated Protein 1 to Molecule 2 at a defined molar ratio (e.g., 1:1 to 1:5).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like cysteine to a final concentration of 1-10 mM.
-
-
Purification and Characterization:
-
Purify the final bioconjugate from excess reagents and unconjugated molecules using an appropriate method like SEC.
-
Characterize the conjugate to determine the degree of labeling and confirm purity using methods such as SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.
-
Methodological Considerations for Alternative Crosslinkers
-
"Next-Gen" Maleimides (Diiodomaleimides): The protocol is similar to standard maleimide chemistry. Due to their higher reactivity and stability, reaction times may be shorter.
-
Methylsulfonyl Heterocycles: These reagents react specifically with thiols at biologically relevant pHs (5.8 to 8.0). The general protocol for thiol-maleimide conjugation can be adapted, but reaction kinetics should be empirically determined.
-
Aldehyde/Hydrazine Chemistry (e.g., SoluLINK®): This is a two-step process requiring separate modification of each biomolecule. One molecule is modified to introduce an aromatic hydrazine (HyNic) group, and the other is modified to introduce an aromatic aldehyde (4FB). The two modified molecules are then mixed to form the stable conjugate bond. The reaction progress can often be monitored spectrophotometrically.
-
Strain-Promoted Click Chemistry (SPAAC): This requires the prior introduction of bioorthogonal functional groups. One molecule must contain an azide group and the other a strained alkyne (e.g., DBCO). The conjugation reaction is then a simple mixing of the two components, which react specifically with each other. The reaction is often performed after the maleimide-thiol reaction in dual-labeling strategies.
-
α-Haloacetamides: These reagents react with thiols under similar pH conditions as maleimides (pH 6.5-7.5). The protocol is analogous, but since the resulting thioether bond is more stable, concerns about reversibility are eliminated.
Conclusion
While this compound remains a useful tool for bioconjugation, its limitations, particularly the instability of the maleimide-thiol linkage, have driven the development of superior alternatives. Technologies such as next-generation maleimides, methylsulfonyl heterocycles, and click chemistry offer significantly more stable conjugates, which is crucial for the development of robust and effective therapeutics and diagnostics. For drug development professionals, the improved in vivo stability of these alternative linkers can translate to a wider therapeutic window and reduced off-target toxicity. The selection of a crosslinking strategy should be guided by the specific requirements of the application, with careful consideration given to the desired stability, specificity, and homogeneity of the final bioconjugate.
References
- 1. This compound, 2055033-05-9 | BroadPharm [broadpharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. glenresearch.com [glenresearch.com]
- 5. creativepegworks.com [creativepegworks.com]
A Head-to-Head Battle for Bioconjugation Efficiency: Mal-PEG8-NHS Ester vs. Click Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker chemistry is a critical determinant of success. This guide provides an objective comparison of a traditional workhorse, the Mal-PEG8-NHS ester linker, against the increasingly popular and versatile methods of click chemistry. We will delve into the core metrics of efficiency—reaction kinetics, yield, specificity, and stability—supported by experimental data and detailed protocols to empower you to make informed decisions for your specific application.
The this compound is a heterobifunctional linker that has been widely used for covalently linking biomolecules. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues) and a maleimide group that targets sulfhydryl groups (on cysteine residues). In contrast, "click chemistry" encompasses a class of reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), that are prized for their high efficiency and bioorthogonality.
Quantitative Comparison of Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key performance indicators of this compound and click chemistry methods based on published experimental data.
| Feature | This compound | Click Chemistry (CuAAC & SPAAC) |
| Target Functional Groups | Primary amines (-NH2) via NHS ester; Thiols (-SH) via Maleimide | Azides (-N3) and Alkynes (C≡CH or strained alkynes) |
| Reaction Kinetics | Maleimide-thiol reaction is very fast (minutes to a few hours at room temperature).[1] NHS ester reaction is also relatively fast (30-60 minutes at room temperature).[2] | CuAAC is very fast, often complete in 30-60 minutes at room temperature.[3][4] SPAAC is also fast, with some reactions proceeding to completion in under an hour.[5] Inverse electron demand Diels-Alder (IEDDA) click reactions can be even faster, occurring in seconds to minutes. |
| Reaction Yield | Generally high, but can be variable depending on reaction conditions and the number of available reactive sites. Heterogeneous products are common. | Typically very high and quantitative, leading to well-defined products with controlled stoichiometry. |
| Specificity & Stoichiometry | NHS ester can react with multiple lysine residues, leading to a heterogeneous mixture of conjugates. Maleimide is highly selective for thiols at pH 6.5-7.5. However, overall stoichiometry can be difficult to control. | Highly specific and bioorthogonal, reacting only with their intended counterparts. This allows for precise control over stoichiometry, often achieving a 1:1 ratio. |
| Biocompatibility | Generally good for in vitro applications. The maleimide-thiol linkage can undergo a retro-Michael reaction in the presence of other thiols in vivo, leading to deconjugation. | SPAAC is highly biocompatible as it does not require a cytotoxic copper catalyst. CuAAC requires a copper catalyst, which can be toxic to cells, but ligands like THPTA can mitigate this. |
| Stability of Linkage | The amide bond from the NHS ester reaction is stable. The thioether bond from the maleimide reaction can be unstable and reversible, especially in vivo. | The triazole ring formed in azide-alkyne cycloadditions is highly stable and considered irreversible. |
| pH Sensitivity | NHS ester reaction is optimal at pH 7-9. Maleimide reaction is optimal at pH 6.5-7.5; at higher pH, it can react with amines. | Click chemistry reactions are generally insensitive to pH and can be performed over a wide pH range (typically 4-11). |
Visualizing the Conjugation Workflows
To better understand the practical application of these chemistries, the following diagrams illustrate typical experimental workflows.
References
A Head-to-Head Comparison: Validating Mal-PEG8-NHS Ester Conjugation with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. The choice of crosslinker can significantly impact the homogeneity and analytical complexity of the final product. This guide provides an objective comparison of Mal-PEG8-NHS ester, a discrete polyethylene glycol (dPEG®) linker, with traditional polydisperse PEG crosslinkers, focusing on validation using mass spectrometry.
The this compound is a heterobifunctional crosslinker featuring a maleimide group that reacts with sulfhydryl groups (e.g., on cysteine residues) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues).[1][2] A key feature of this reagent is its discrete PEG linker of exactly eight ethylene glycol units, which results in a homogenous product.[3][4] This contrasts with traditional polydisperse PEG linkers, which are mixtures of varying PEG chain lengths, leading to a heterogeneous population of conjugates.[3]
The Impact of Linker Choice on Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for the detailed characterization of bioconjugates, providing information on molecular weight, confirmation of conjugation, and the distribution of conjugated species. However, the nature of the PEG linker dramatically influences the complexity of the mass spectrum.
A conjugate created with a discrete PEG linker like this compound will ideally result in a single, well-defined peak for each conjugation state (e.g., one linker per protein). In contrast, a polydisperse PEG linker will generate a broad distribution of peaks for each conjugation state, reflecting the heterogeneity of the linker itself. This complexity can make it challenging to determine the precise molecular weight and purity of the conjugate.
Comparative Analysis: Discrete vs. Polydisperse PEG Linkers
The following table summarizes the key differences between this compound and a generic polydisperse PEG alternative, such as SMCC-PEG.
| Feature | This compound (Discrete) | Polydisperse SMCC-PEG |
| PEG Linker | Monodisperse (single molecular weight) | Polydisperse (mixture of molecular weights) |
| Conjugate Homogeneity | High | Low |
| Mass Spectrum | Sharp, well-defined peaks | Broad, complex peaks |
| Data Analysis | Straightforward deconvolution | Complex, may require specialized software |
| Batch-to-Batch Consistency | High | Variable |
| Potential for Aggregation | Reduced due to hydrophilicity of PEG | Can be higher due to hydrophobicity of SMCC |
Supporting Experimental Data
| Parameter | m-dPEG®12-NHS Ester (Discrete) | m-1K PEG – NHS (Polydisperse) |
| Deconvolution of Mass Spectrum | Entire elution peak deconvoluted | Required 10-second slices of the peak to be deconvoluted and summed |
| Resulting Spectrum Complexity | Relatively simple, with distinct peaks for each labeled state | Too complex to deconvolute the entire elution peak at once |
| Average Number of Conjugates (DAR) | Readily determined | Difficult to determine accurately |
This data highlights the analytical advantages of using a discrete PEG linker, leading to a much simpler and more easily interpretable mass spectrum.
Experimental Protocols
Detailed methodologies are crucial for reproducible conjugation and analysis. Below are representative protocols for conjugation and subsequent mass spectrometry analysis.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a protein containing primary amines (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a peptide or small molecule drug).
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in DMSO or DMF.
-
-
Reaction with Amine-Containing Protein:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
-
Reaction with Sulfhydryl-Containing Molecule:
-
Immediately add the Molecule-SH to the desalted, maleimide-activated protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method.
-
Protocol 2: Mass Spectrometry Analysis of the Conjugate
This protocol provides a general procedure for the validation of the conjugation using LC-MS.
Instrumentation:
-
Liquid Chromatography (LC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Materials:
-
Conjugated sample
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reversed-phase column (e.g., C4 or C18)
Procedure:
-
Sample Preparation:
-
Desalt the conjugate sample to remove non-volatile salts.
-
Reconstitute the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC Separation:
-
Inject the sample onto the LC system.
-
Elute the conjugate using a gradient of Mobile Phase B.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent using the mass spectrometer in positive ion mode.
-
Acquire data over an appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.
-
Compare the observed mass with the theoretical mass to confirm successful conjugation.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the choice of linker and the resulting conjugate.
Experimental workflow for this compound conjugation and MS validation.
Logical relationship between linker type and mass spectrometry outcome.
References
A Comparative Guide to Characterizing Mal-PEG8-NHS Ester Conjugates by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional Mal-PEG8-NHS ester linker is a critical tool in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). Its maleimide group targets sulfhydryl residues (cysteines), while the N-hydroxysuccinimide (NHS) ester reacts with primary amines (lysines), connected by an 8-unit polyethylene glycol (PEG) chain that enhances solubility and optimizes pharmacokinetic properties. Accurate characterization of the resulting conjugate is paramount for ensuring efficacy, safety, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose.
This guide provides a comparative overview of HPLC methods for characterizing this compound conjugates, offers detailed experimental protocols, and contrasts the linker and analytical methods with common alternatives.
I. HPLC Analysis: A Versatile Tool for Conjugate Characterization
HPLC is indispensable for assessing the purity, stability, and drug-to-antibody ratio (DAR) of ADC preparations. Different HPLC modes can be employed to probe various characteristics of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for determining the DAR distribution.[1][2] It separates molecules based on their hydrophobicity under non-denaturing conditions, preserving the native protein structure.[1][2] Since the conjugated drug payload is typically hydrophobic, ADCs with more drugs attached are more hydrophobic and elute later. This allows for the separation of species with different DAR values (e.g., DAR0, DAR2, DAR4).[3]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a high-resolution technique often used to assess purity and quantify free drug species. It can be performed on the intact conjugate or after reducing the antibody to separate heavy and light chains, providing detailed information on drug load distribution. While historically requiring denaturing conditions, newer methods like native reversed-phase liquid chromatography (nRPLC) are emerging that are compatible with mass spectrometry (MS).
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is primarily used to quantify high molecular weight species, such as aggregates, which are critical quality attributes that can impact immunogenicity and efficacy.
II. Experimental Protocols
Below are representative protocols for the HPLC analysis of a this compound conjugated antibody.
This protocol is designed to separate ADC species based on their drug load.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A HIC column, such as Tosoh TSKgel Butyl-NPR or Agilent MAbPac HIC.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (with a percentage of isopropanol, e.g., 20%, if needed to improve resolution).
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species. The average DAR is calculated as the weighted average of the different species.
This protocol is suitable for assessing the purity of the intact ADC and quantifying unconjugated drug/linker.
-
Instrumentation: UPLC/HPLC system with a UV detector.
-
Column: A wide-pore C4 or C8 reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20-70% B (linear gradient)
-
45-50 min: 70-95% B
-
50-55 min: 95% B
-
55-60 min: 95-20% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 75-80°C to improve peak shape.
-
Detection: UV absorbance at 280 nm (for protein) and a wavelength specific to the drug payload.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A. For analysis of free drug, a standard curve should be prepared.
III. Comparative Analysis
The choice of linker is critical for the performance of a bioconjugate. The this compound offers a balance of reactivity and favorable physicochemical properties, but alternatives exist for different strategic goals.
| Feature | This compound | Linkers with Different PEG Lengths (e.g., PEG4, PEG24) | Click Chemistry Linkers (e.g., DBCO-NHS) |
| Reactive Groups | Maleimide (thiol-reactive), NHS Ester (amine-reactive) | Maleimide, NHS Ester, or other functionalities | DBCO (azide-reactive), NHS Ester (amine-reactive) |
| Spacer Length | Moderate (8 PEG units) | Shorter (PEG4) or Longer (PEG24) | Varies, often includes PEG units |
| Solubility | Good hydrophilicity from PEG spacer | Shorter PEGs offer less solubility enhancement; longer PEGs offer more. | Generally good, depends on the specific linker structure. |
| Stability | Thioether bond is stable, but maleimide can undergo retro-Michael reaction. | Similar stability profile for the reactive ends. | Triazole linkage formed via click chemistry is highly stable. |
| Key Advantage | Widely used, well-characterized, good balance of properties. | Allows fine-tuning of pharmacokinetic properties and solubility. | Bioorthogonal reaction, high specificity, and efficiency. |
| Consideration | Potential for maleimide exchange in vivo. | Very long PEG chains may negatively impact cytotoxicity in some cases. | Requires introduction of an azide group onto the binding partner. |
While HPLC is a workhorse technique, it is often used in conjunction with other methods for comprehensive characterization.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC (HIC/RP-HPLC) | Chromatographic separation based on hydrophobicity. | DAR distribution, purity, quantification of impurities. | Robust, quantitative, high-resolution separation of isoforms. | HIC is incompatible with MS due to non-volatile salts. RP-HPLC can be denaturing. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirms molecular weight of conjugate, DAR, drug load distribution. | High accuracy and specificity, provides definitive mass information. | Can be less quantitative than UV-based HPLC; native MS requires specialized expertise. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Quantification of aggregates and fragments. | Simple, non-denaturing, good for assessing aggregation. | Low resolution for DAR species, does not provide mass information. |
| LC-MS | Combines HPLC separation with MS detection. | Provides separation and mass identification in a single run. | Powerful for peak identification and characterization of complex mixtures. | Requires volatile mobile phases, which can limit HPLC method options (e.g., standard HIC). |
IV. Visualizing the Workflow
The following diagrams illustrate the key processes involved in generating and analyzing this compound conjugates.
Caption: Workflow for ADC synthesis and analysis.
Caption: Logical relationship of conjugation components.
References
Confirming Successful Mal-PEG8-NHS Ester Labeling with SDS-PAGE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the successful labeling of proteins with Mal-PEG8-NHS ester, with a primary focus on Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to aid in the robust characterization of your bioconjugates.
Introduction to this compound Labeling
This compound is a heterobifunctional crosslinker used to conjugate molecules to proteins.[1][2] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][3] The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form stable amide bonds.[4] The maleimide group specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond. This dual reactivity allows for either a two-step sequential conjugation or the linking of two different molecules to a protein. The PEG spacer enhances the solubility and stability of the resulting conjugate.
Confirmation of successful labeling is a critical step in bioconjugation. SDS-PAGE is a widely accessible and effective technique for this purpose. The covalent attachment of the this compound to a protein increases its molecular weight, resulting in a discernible shift in its migration pattern on an SDS-PAGE gel.
Experimental Data: Visualizing the Shift with SDS-PAGE
The successful labeling of a protein with this compound can be qualitatively and semi-quantitatively assessed by observing the change in apparent molecular weight on an SDS-PAGE gel.
| Sample | Theoretical Molecular Weight (kDa) | Observed Apparent Molecular Weight on SDS-PAGE (kDa) | Interpretation |
| Unlabeled Model Protein | 50 | ~50 | The protein migrates as a single band at its expected molecular weight. |
| Model Protein + this compound | 50.69 (for single label) | ~55-60 | A distinct band shift is observed, indicating an increase in molecular weight due to the attached this compound. The observed shift is often greater than the actual mass of the PEG chain due to the hydrodynamic properties of PEG. |
| Incomplete Reaction | 50 and 50.69 | Bands at ~50 and ~55-60 | The presence of both the unlabeled protein band and the shifted, labeled protein band indicates an incomplete reaction. |
Note: The molecular weight of this compound is approximately 689.71 Da. The observed shift on SDS-PAGE for PEGylated proteins is often exaggerated.
Experimental Protocols
I. Protein Labeling with this compound (Amine Reaction)
This protocol details the labeling of primary amines on a protein using the NHS ester functionality of the crosslinker.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine will compete with the labeling reaction. The recommended protein concentration is 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM. Do not store the reagent in solution as the NHS ester is susceptible to hydrolysis.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS).
II. SDS-PAGE Analysis of Labeled Protein
Materials:
-
Labeled and unlabeled protein samples
-
Molecular weight markers
-
Laemmli sample buffer (2X) with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Polyacrylamide gels (appropriate percentage for the protein size)
-
SDS-PAGE running buffer
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 10-20 µg) from the unlabeled and labeled samples with Laemmli sample buffer.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Loading: Load the molecular weight markers, the unlabeled protein control, and the labeled protein sample into separate wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analysis: Compare the migration of the labeled protein to the unlabeled control. A successful reaction is indicated by a band shift to a higher apparent molecular weight. The intensity of the bands can provide a relative estimation of the labeling efficiency.
Diagrams
Caption: Experimental workflow for this compound labeling and SDS-PAGE confirmation.
Caption: Reaction of this compound with a protein's primary amine.
Comparison with Alternative Methods
While SDS-PAGE is a valuable first-line technique, other methods can provide more detailed and quantitative information.
| Method | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight. | Simple, rapid, widely available, provides a clear visual confirmation of a molecular weight increase. | Semi-quantitative, the apparent molecular weight of PEGylated proteins can be inaccurate, does not identify the site of labeling. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight. | Highly accurate and sensitive, can determine the degree of labeling (number of PEG chains per protein) and identify the specific sites of modification. | Requires specialized equipment and expertise, can be more time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their interaction with a stationary phase. | Can separate and quantify unlabeled protein, mono-PEGylated, and multi-PEGylated species. | Requires method development for each specific protein conjugate, may not resolve isomers with PEG at different sites. |
| Capillary Electrophoresis (CE) | Separates molecules in a capillary based on their electrophoretic mobility. | High resolution, can separate species with different degrees of PEGylation. | Less common than HPLC, can be sensitive to sample matrix effects. |
| Western Blotting | Uses specific antibodies to detect the protein of interest after SDS-PAGE. | Confirms the identity of the shifted band as the target protein. Can also use anti-PEG antibodies to specifically detect PEGylated species. | Requires a specific antibody, adds extra steps to the workflow. |
Conclusion
SDS-PAGE is a robust and accessible method for the initial confirmation of successful this compound labeling. The observable shift in apparent molecular weight provides clear, qualitative evidence of conjugation. For a more comprehensive and quantitative characterization of the PEGylated protein, particularly in a drug development setting, it is recommended to complement SDS-PAGE with higher-resolution techniques such as mass spectrometry or HPLC. The choice of analytical method will ultimately depend on the specific requirements of the research and the level of detail needed.
References
A Comparative Guide to Assays for Determining the Conjugation Efficiency of Mal-PEG8-NHS Ester
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring efficacy, safety, and reproducibility. The heterobifunctional linker, Maleimide-PEG8-N-hydroxysuccinimide (Mal-PEG8-NHS) ester, is widely used to connect amine-containing molecules (e.g., proteins, antibodies) with thiol-containing molecules (e.g., cysteine-containing peptides, small molecule drugs). Determining the efficiency of each conjugation step—the maleimide-thiol reaction and the NHS ester-amine reaction—is paramount.
This guide provides an objective comparison of common analytical methods for quantifying conjugation efficiency, supported by detailed experimental protocols and workflow diagrams to aid in methodological selection and implementation.
Comparison of Assays for Maleimide-Thiol Conjugation
The efficiency of the reaction between the maleimide group of the linker and a sulfhydryl group on a target molecule can be assessed either directly by analyzing the conjugate or indirectly by measuring the consumption of the starting materials.
| Assay/Method | Principle | Target Molecule | Method Type | Throughput | Sensitivity | Pros | Cons |
| Ellman's Assay (Indirect) | A known excess of a thiol-containing molecule (L-cysteine) is reacted with the maleimide-activated protein. Unreacted thiols are then quantified colorimetrically using DTNB.[1] | Unreacted Maleimide | Colorimetric | High | Moderate | Simple, cost-effective, uses standard lab equipment (spectrophotometer).[2][3] | Indirect measurement; requires a separate reaction step with a thiol standard. |
| Ellman's Assay (Direct) | The reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.[4][5] Efficiency is calculated from the decrease in free thiols after conjugation. | Free Sulfhydryl (-SH) | Colorimetric | High | Moderate | Well-established, reliable, and straightforward for quantifying total thiol content. | Less sensitive than fluorescent methods; potential for interference from other reducing agents. |
| Fluorescent Thiol Assays | Thiol-reactive fluorescent dyes (e.g., based on monobromobimane or other proprietary reagents) react with free sulfhydryls to produce a fluorescent signal. | Free Sulfhydryl (-SH) | Fluorometric | High | High | Up to 400 times more sensitive than Ellman's reagent, enabling the use of smaller sample amounts. | Requires a fluorescence microplate reader or spectrofluorometer; reagents can be more expensive. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. The conjugate, unreacted protein/peptide, and excess linker will have different retention times, allowing for quantification by peak area integration. | Conjugate & Reactants | Chromatographic | Low-Medium | High | Provides direct quantification of the final product and unreacted starting materials simultaneously. | Requires specialized HPLC equipment; method development can be time-consuming; PEG chains can cause peak broadening. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. A successful conjugation results in a predictable mass shift in the target molecule, which can be quantified. | Conjugate | Mass Analysis | Low | Very High | Provides unambiguous confirmation of conjugation and can determine the distribution of conjugated species (e.g., drug-to-antibody ratio). | Requires expensive, specialized equipment and significant expertise for data analysis. |
Comparison of Assays for NHS Ester-Amine Conjugation
The reaction between the NHS ester and a primary amine (e.g., the N-terminus or lysine residue of a protein) can be evaluated by measuring the consumption of free amines or by direct analysis of the product.
| Assay/Method | Principle | Target Molecule | Method Type | Throughput | Sensitivity | Pros | Cons |
| Ninhydrin Assay | Ninhydrin reacts with primary amino groups to form a deep blue/purple colored product (Ruhemann's purple) that is measured spectrophotometrically at 570 nm. | Free Primary Amines | Colorimetric | Medium | Moderate | Classic, well-understood method for quantifying free amino groups. | Requires heating; can be time-consuming; reaction is sensitive to pH. |
| BCA Assay | The bicinchoninic acid (BCA) assay is a copper-based colorimetric assay for quantifying total protein. It can be used to measure the amount of unconjugated protein removed after a purification step. | Total Protein | Colorimetric | High | Moderate | Simple, rapid, and compatible with many detergents. | Reagents used in conjugation chemistry (e.g., NHS) can interfere with the assay, leading to inaccurate results. |
| UV Absorbance (260 nm) | The hydrolysis or reaction of an NHS ester releases the N-hydroxysuccinimide group, which has a characteristic absorbance at 260 nm. This can be used to monitor the reaction progress. | Released NHS | Spectrophotometric | High | Low-Moderate | Simple and real-time monitoring is possible. | Low sensitivity; requires careful controls as the unreacted NHS ester also absorbs at this wavelength. The protein itself will interfere if it contains aromatic amino acids. |
| Reversed-Phase HPLC (RP-HPLC) | Separates the conjugated product from the unreacted amine-containing molecule based on differences in hydrophobicity. | Conjugate & Reactants | Chromatographic | Low-Medium | High | Directly quantifies the desired product and starting materials in a single run. | Requires HPLC system and expertise; method development can be complex. |
| Mass Spectrometry (MS) | Directly measures the mass of the resulting conjugate, confirming the addition of the Mal-PEG8-NHS linker. | Conjugate | Mass Analysis | Low | Very High | Provides definitive structural confirmation and precise quantification of conjugation efficiency. | High capital and operational cost; requires specialized expertise. |
Experimental Protocols
Protocol 1: Indirect Quantification of Maleimide Groups via Ellman's Assay
This protocol first consumes the reactive maleimide groups with an excess of L-cysteine and then quantifies the remaining L-cysteine.
-
Reaction Setup : Prepare three sets of samples in a microplate:
-
Maleimide Sample : Your maleimide-activated molecule (e.g., protein-PEG-maleimide) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.2).
-
Cysteine Standard : A known concentration of L-cysteine in the same buffer. This is your "total thiol" control.
-
Blank : Buffer only.
-
-
Conjugation : Add a known excess of L-cysteine solution to the "Maleimide Sample" wells. Incubate for 2 hours at room temperature with gentle mixing to ensure all maleimide groups react.
-
DTNB Reaction : Prepare the Ellman's Reagent (4 mg/mL DTNB in 0.1 M sodium phosphate buffer, pH 8.0). Add the DTNB solution to all wells (maleimide sample, cysteine standard, and blank).
-
Incubation : Incubate the plate for 15 minutes at room temperature.
-
Measurement : Read the absorbance at 412 nm using a microplate spectrophotometer.
-
Calculation :
-
First, determine the concentration of unreacted cysteine in your "Maleimide Sample" by comparing its absorbance to the "Cysteine Standard" (after subtracting the blank).
-
The amount of maleimide is the difference between the initial amount of L-cysteine added and the amount of unreacted L-cysteine measured.
-
Protocol 2: Direct Quantification of Free Amines via Ninhydrin Assay
This protocol measures the reduction in free primary amines on a protein or peptide after conjugation with an NHS ester.
-
Sample Preparation : Prepare samples of your molecule before and after the conjugation reaction. Include a blank (buffer only) and a set of glycine standards of known concentrations.
-
Reagent Preparation : Prepare the ninhydrin reagent solution as per established formulations, often involving ninhydrin dissolved in a solvent like ethanol or DMSO mixed with a buffer.
-
Reaction : Add the ninhydrin solution to each sample, standard, and blank in test tubes.
-
Heating : Cover the tubes and heat them in a boiling water bath for 15-20 minutes to allow for color development.
-
Cooling & Dilution : Cool the tubes to room temperature. Add a diluent, such as 95% ethanol, to each tube and mix thoroughly.
-
Measurement : Transfer the solutions to a microplate or cuvettes and measure the absorbance at 570 nm.
-
Calculation :
-
Create a standard curve using the absorbance values of the glycine standards.
-
Determine the concentration of free amines in your "before" and "after" conjugation samples using the standard curve.
-
Conjugation Efficiency (%) = [1 - (Free Amines_after / Free Amines_before)] * 100.
-
Protocol 3: General Workflow for RP-HPLC Analysis
This method separates the product from reactants for direct quantification.
-
Column and Mobile Phase Setup : Use a C4 or C18 reversed-phase column suitable for protein or peptide separation. The mobile phases typically consist of:
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile (ACN).
-
-
Gradient Elution : Develop a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes, to elute the unconjugated molecule, the PEG linker, and the final conjugate. The optimal gradient will need to be determined empirically.
-
Sample Injection : Inject a known amount of your reaction mixture onto the column.
-
Detection : Monitor the elution profile using a UV detector, typically at 220 nm for peptide bonds or 280 nm for proteins containing aromatic residues.
-
Analysis and Quantification :
-
Identify the peaks corresponding to the starting materials and the final conjugate based on their retention times (determined by running standards of each component separately).
-
Integrate the area under each peak.
-
Conjugation Efficiency (%) = [Area_conjugate / (Area_conjugate + Area_unreacted_molecule)] * 100.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for key assay types.
Caption: Workflow for indirect maleimide quantification using Ellman's assay.
Caption: Workflow for direct amine quantification using the Ninhydrin assay.
Caption: General workflow for conjugate analysis by HPLC or Mass Spectrometry.
References
A Researcher's Guide to Biophysical Characterization of Proteins Following Mal-PEG8-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the conjugation of polyethylene glycol (PEG) to proteins is a critical strategy to enhance their therapeutic properties. Among the various PEGylation reagents, Mal-PEG8-NHS ester is a popular choice. This guide provides a comprehensive comparison of protein biophysical characteristics after conjugation with this compound versus alternative methods, supported by experimental data and detailed protocols.
The covalent attachment of PEG chains, a process known as PEGylation, can significantly improve a protein's solubility, stability, and circulating half-life while reducing its immunogenicity.[1][2] this compound is a heterobifunctional linker containing a maleimide group that reacts with free sulfhydryls (e.g., on cysteine residues) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues or the N-terminus).[3] This allows for either site-specific or random conjugation, depending on the protein's available functional groups and the reaction conditions.
This guide will delve into the essential biophysical techniques used to characterize these conjugated proteins and offer a comparative analysis with other common PEGylation chemistries.
Comparative Analysis of PEGylation Chemistries
The choice of conjugation chemistry is critical as it dictates the homogeneity and biological activity of the final product. While this compound offers versatility, alternatives like TFP esters and reductive amination present distinct advantages.
| Feature | This compound | TFP Ester | Reductive Amination (e.g., PEG-Aldehyde) |
| Target Residue(s) | Primary amines (Lysine, N-terminus) and Sulfhydryls (Cysteine) | Primary amines (Lysine, N-terminus) | Primary amines (Specifically N-terminus at controlled pH) |
| Reaction pH | 7.0-9.0 for NHS ester; 6.5-7.5 for Maleimide | 7.2-8.5 | 5.5-7.0 |
| Bond Stability | Stable amide and thioether bonds | Stable amide bond (more resistant to hydrolysis than NHS ester) | Stable secondary amine bond |
| Specificity | Can be site-specific (if a unique cysteine is available) or random (targeting multiple lysines) | Typically random, targeting multiple lysines | Highly site-specific to the N-terminus under acidic conditions[4] |
| Product Homogeneity | Can be heterogeneous if multiple reactive sites are present | Can be heterogeneous | Generally homogeneous, leading to a single product isomer |
| Potential for Protein Modification | High | High | Minimal, as it targets a single site |
Biophysical Characterization: Expected Outcomes
Following PEGylation, a thorough biophysical characterization is essential to ensure the conjugated protein retains its structural integrity and desired properties. The following table summarizes the expected outcomes from key analytical techniques when comparing a native protein to its PEGylated counterpart.
| Analytical Technique | Parameter Measured | Expected Outcome for PEGylated Protein |
| SDS-PAGE | Apparent Molecular Weight | Increased apparent molecular weight. Bands may appear smeared or broader due to the hydrodynamic properties of PEG.[5] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius / Apparent Molecular Weight | Decreased retention time, indicating a larger hydrodynamic radius. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) & Polydispersity | Increased hydrodynamic radius. Polydispersity may increase with random conjugation. |
| Circular Dichroism (CD) | Secondary and Tertiary Structure | Generally, no significant changes in the far-UV CD spectrum are expected, indicating preservation of the secondary structure. |
| Differential Scanning Calorimetry (DSC) | Thermal Stability (Melting Temperature, Tm) | The melting temperature may increase, decrease, or remain unchanged depending on the protein and the site of PEGylation. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for protein conjugation and subsequent biophysical characterization.
Detailed Experimental Protocols
Protocol 1: Protein Conjugation with this compound
This protocol outlines a two-step conjugation targeting both amine and sulfhydryl groups.
Materials:
-
Protein with accessible amine and sulfhydryl groups
-
Mal-(PEG)n-NHS Ester
-
Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.
-
Amine Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.
-
Sulfhydryl Reaction: To the purified amine-modified protein, add a protein or peptide containing a free sulfhydryl group. Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography to remove any unreacted components.
Protocol 2: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Materials:
-
Polyacrylamide gels of appropriate percentage
-
1X SDS-PAGE Running Buffer
-
2X Sample Buffer with a reducing agent (e.g., β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the protein sample (native and PEGylated) with an equal volume of 2X Sample Buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Place the gel in the electrophoresis chamber and fill with 1X Running Buffer. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for approximately 1 hour.
-
Destaining: Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
Analysis: Image the gel and compare the migration of the PEGylated protein to the native protein and the molecular weight standards.
Protocol 3: Size Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate molecular weight range
-
Mobile Phase: A buffer compatible with the protein (e.g., phosphate-buffered saline)
-
HPLC or FPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the protein samples (native and PEGylated) through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject a defined volume of the protein sample onto the column.
-
Elution: Elute the proteins with the mobile phase at a constant flow rate. Monitor the elution profile at 280 nm.
-
Analysis: Compare the retention times of the PEGylated and native proteins. A shift to a shorter retention time indicates an increase in hydrodynamic size.
Protocol 4: Dynamic Light Scattering (DLS)
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Buffer used for protein suspension
Procedure:
-
Sample Preparation: Filter the protein samples through a low-protein-binding 0.22 µm filter into a clean cuvette. Ensure the sample is free of air bubbles.
-
Instrument Setup: Set the instrument parameters, including temperature and measurement angle.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). Compare the values for the native and PEGylated proteins.
Protocol 5: Circular Dichroism (CD) Spectroscopy
Materials:
-
CD spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 0.1 cm)
-
Buffer compatible with CD measurements (low absorbance in the far-UV region)
Procedure:
-
Sample Preparation: Prepare the protein samples in the CD-compatible buffer at a concentration of approximately 0.1 mg/mL.
-
Blank Measurement: Record a spectrum of the buffer alone to use for baseline correction.
-
Sample Measurement: Record the far-UV CD spectrum of the native and PEGylated proteins from approximately 190 to 260 nm.
-
Data Analysis: Subtract the buffer spectrum from the protein spectra. Compare the spectra to assess any changes in secondary structure.
Protocol 6: Differential Scanning Calorimetry (DSC)
Materials:
-
Differential Scanning Calorimeter
-
Protein samples and matching buffer
Procedure:
-
Sample Preparation: Dialyze the protein samples against the experimental buffer to ensure a precise match between the sample and reference cells.
-
Instrument Setup: Load the protein sample into the sample cell and the matching buffer into the reference cell. Set the desired temperature scan rate (e.g., 60°C/hour).
-
Thermal Scan: Heat the samples from a pre-transition temperature to a post-transition temperature.
-
Data Analysis: Analyze the thermogram to determine the melting temperature (Tm), which is the peak of the unfolding transition. Compare the Tm values of the native and PEGylated proteins.
By following these protocols and comparative analyses, researchers can effectively characterize their PEGylated proteins, ensuring the desired modifications have been achieved while maintaining the protein's structural and functional integrity. This systematic approach is crucial for the successful development of next-generation protein therapeutics.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. contractlaboratory.com [contractlaboratory.com]
Safety Operating Guide
Proper Disposal of Mal-PEG8-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of Mal-PEG8-NHS ester is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to its chemical properties, including the reactive maleimide and N-hydroxysuccinimide (NHS) ester functional groups, this compound is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for the safe disposal of this compound in various forms.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate care in a designated laboratory area.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
Moisture Sensitivity: this compound is moisture-sensitive.[1] Store the reagent at -20°C in a desiccated, dark environment.[2][3][4] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1]
II. Understanding the Hazards
This compound presents several hazards that necessitate careful disposal:
-
Toxicity: It is harmful if swallowed.
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects. Therefore, it must not be disposed of down the drain.
-
Reactivity: The maleimide group reacts with thiols, while the NHS ester group reacts with primary amines. The NHS ester is also susceptible to hydrolysis, especially at higher pH.
III. Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid, organic solution, or aqueous solution). A key principle is the deactivation of its reactive functional groups prior to final disposal.
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, place it inside a secondary, sealable, and appropriately labeled container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard symbols as required by your institution.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Before final disposal, solutions of this compound should be treated to deactivate the reactive maleimide and NHS ester groups.
1. Deactivation of the Maleimide Group:
The maleimide group should be quenched by reacting it with an excess of a thiol-containing compound.
-
Quenching Solution: Prepare a quenching solution of approximately 100 mM of a thiol-containing reagent such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the this compound solution to the quenching solution. A 10-fold molar excess of the thiol is recommended to ensure complete deactivation.
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing.
2. Hydrolysis of the NHS Ester Group:
The NHS ester group will hydrolyze in aqueous solutions, a process that is accelerated at higher pH. During the deactivation of the maleimide group in an aqueous buffer, the NHS ester will concurrently hydrolyze. To ensure complete hydrolysis, the pH of the solution can be adjusted to approximately 8.5 for a short period, though this will also cause the maleimide ring to open.
Combined Deactivation Protocol:
-
Prepare Quenching Solution: In a suitable container, prepare a solution of a thiol-containing compound (e.g., 100 mM DTT or BME) in a buffer with a pH of 7.5-8.0.
-
Add this compound Waste: Slowly add the this compound waste solution (whether in an organic solvent like DMSO or an aqueous buffer) to the quenching solution with stirring.
-
Incubate: Allow the mixture to stand for at least 2 hours at room temperature to ensure complete reaction of both the maleimide and NHS ester groups.
-
Collect as Hazardous Waste: The resulting deactivated solution should be collected as hazardous chemical waste.
-
Liquid Waste: Collect the deactivated solution in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour it down the drain. The label should indicate "Hazardous Waste" and the contents (e.g., "Deactivated this compound waste with β-mercaptoethanol").
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound contaminated debris."
-
Storage and Disposal: Store all waste containers in a designated hazardous waste accumulation area and arrange for disposal through your institution's EHS office or a licensed contractor.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For liquid spills, use an inert absorbent material to soak up the substance. For solid spills, carefully sweep the material to avoid generating dust.
-
Clean the Area: Thoroughly clean the contaminated surface with a detergent solution and then rinse with water.
-
Collect Waste: Collect all cleaning materials and contaminated absorbent as hazardous waste.
-
Report the Spill: Report the spill to your institution's EHS department.
Data Presentation
| Waste Form | Pre-Disposal Treatment | Disposal Method |
| Unused Solid | None | Collect in a labeled, sealed container as hazardous waste. |
| Solutions | Deactivate with a thiol-containing compound (e.g., BME, DTT) in a buffer (pH 7.5-8.0) for at least 2 hours. | Collect the deactivated solution as hazardous liquid waste. |
| Contaminated Materials | None | Collect in a labeled, sealed container as hazardous solid waste. |
Experimental Protocols
Protocol for Deactivation of this compound Solutions:
-
Objective: To chemically neutralize the reactive maleimide and NHS ester functional groups of this compound prior to disposal.
-
Materials:
-
This compound waste solution.
-
β-mercaptoethanol (BME) or dithiothreitol (DTT).
-
Phosphate-buffered saline (PBS) or a similar buffer.
-
Designated hazardous waste container.
-
Stir plate and stir bar.
-
Appropriate PPE.
-
-
Procedure:
-
In a chemical fume hood, prepare a quenching solution by dissolving BME or DTT in a buffer to a final concentration of approximately 100 mM. The pH should be between 7.5 and 8.0.
-
Place the quenching solution in the designated hazardous waste container on a stir plate.
-
Slowly, and with constant stirring, add the this compound waste solution to the quenching solution. Ensure a 10-fold molar excess of the thiol reagent relative to the this compound.
-
Once the addition is complete, continue to stir the mixture for at least 2 hours at room temperature.
-
Seal the container, label it clearly as "Hazardous Waste: Deactivated this compound," and store it in the designated hazardous waste accumulation area for pickup.
-
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Mal-PEG8-NHS ester
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Mal-PEG8-NHS ester. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a valuable crosslinking reagent used in bioconjugation and drug development. While instrumental in scientific advancements, it necessitates careful handling due to its chemical properties. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Nitrile gloves | Provides splash protection. For prolonged handling or in the event of a spill, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Body Protection | Impervious lab coat or clothing | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved N95 dust mask (minimum) or a half-mask respirator with organic vapor cartridges | Recommended when handling the powder form to avoid inhalation of dust particles. Ensure proper fit and use in a well-ventilated area or fume hood. |
Operational and Handling Plan
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety. The compound is moisture-sensitive, particularly the NHS ester group, which can hydrolyze in the presence of water[2][3].
Storage and Preparation:
-
Storage: Store the solid ester at -20°C in a tightly sealed container with a desiccant to prevent moisture contamination[1][3]. For long-term storage of the ester in a solvent, -80°C is recommended.
-
Preparation: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
-
Dissolution: this compound is not readily soluble in aqueous buffers. It should first be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). The resulting stock solution can then be added to the aqueous reaction buffer. The final concentration of the organic solvent should be minimized (typically less than 10%) to avoid denaturation of proteins or other biomolecules.
-
Solution Stability: Prepare solutions immediately before use, as the NHS ester will hydrolyze in aqueous solutions. Do not store the reagent in solution.
Experimental Workflow:
The following diagram illustrates a typical workflow for using this compound in a bioconjugation experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
